molecular formula C7H7BrN2S B1272182 1-(3-Bromophenyl)thiourea CAS No. 21327-14-0

1-(3-Bromophenyl)thiourea

Cat. No.: B1272182
CAS No.: 21327-14-0
M. Wt: 231.12 g/mol
InChI Key: XBRVSIPVHYWULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)thiourea is a versatile organosulfur compound of significant interest in medicinal chemistry and materials science research. This derivative features a thiourea moiety, where the oxygen atom of urea is replaced by sulfur, linked to a 3-bromophenyl group. The thiourea moiety in the compound is nearly planar and forms a dihedral angle of 66.72° with the benzene ring in its crystal structure . The compound is provided with high purity (98.0+%) and has the molecular formula C7H7BrN2S and a molecular weight of 231.11 g/mol . Researchers value this compound as a key precursor and pharmacophore in developing new bioactive molecules. Thiourea derivatives are extensively investigated for their diverse biological applications, including demonstrated antibacterial and anticancer properties . These compounds are highly effective in forming metal complexes due to nitrogen atoms and lone pairs on sulfur, which serve as ligating centers to produce stable complexes with various metal ions like copper(II) . These metal complexes have shown promising cytotoxic activity against human cancer cell lines, including SW480, SW620, and PC3, while demonstrating selectivity by not adversely affecting normal cells . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRVSIPVHYWULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370836
Record name 1-(3-bromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21327-14-0
Record name 1-(3-bromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Bromophenyl)thiourea, a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Thiourea derivatives are a significant class of organic compounds known for their wide range of biological activities and applications as intermediates in the synthesis of various heterocyclic compounds. This compound, in particular, serves as a valuable building block in medicinal chemistry and materials science. Its synthesis is a fundamental procedure, typically achieved through the reaction of an appropriately substituted aniline with a thiocyanate salt in an acidic medium.

Synthesis Protocol

The synthesis of this compound can be effectively carried out by the reaction of 3-bromoaniline with potassium thiocyanate in the presence of hydrochloric acid.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 3-Bromoaniline P1 This compound R1->P1 + KSCN, HCl, H2O Reflux R2 Potassium Thiocyanate R2->P1 RE1 HCl (conc.) RE2 Water

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • 3-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Concentrated Hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 3-bromoaniline (1.39 g, 0.0081 mol), potassium thiocyanate (1.4 g, 0.0142 mol), and 20 ml of water.[1]

  • To this mixture, add 1.6 ml of concentrated HCl.[1]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[1]

  • After the reflux period, cool the mixture to room temperature.

  • Stir the cooled reaction mixture overnight to facilitate precipitation of the product.[1]

  • Filter the precipitate, and wash it thoroughly with water.[1]

  • Dry the collected solid.

  • Recrystallize the crude product from ethyl acetate to obtain colorless plates of this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₇H₇BrN₂S[1]
Molecular Weight231.12 g/mol [1]
Melting Point389–391 K (116-118 °C)[1]
Crystal SystemTriclinic[1]
Space GroupP-1[1]

Experimental Workflow

The workflow for the synthesis and purification of this compound is illustrated below.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Mix 3-Bromoaniline, KSCN, and Water B Add conc. HCl A->B C Reflux for 3 hours B->C D Cool to Room Temperature C->D E Stir Overnight D->E F Filter the Precipitate E->F G Wash with Water F->G H Dry the Solid G->H I Recrystallize from Ethyl Acetate H->I J Characterize the Product (e.g., m.p., X-ray) I->J

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques. The primary characterization method reported is single-crystal X-ray diffraction, which provides detailed information about the molecular structure and crystal packing.[1] The melting point of the recrystallized product is a key indicator of its purity.

Conclusion

This guide outlines a reliable and straightforward protocol for the synthesis of this compound. The methodology is well-established and provides the target compound in good purity after recrystallization. The provided data and workflows are intended to assist researchers in the successful replication of this synthesis.

References

An In-depth Technical Guide to the Formation of 1-(3-Bromophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 1-(3-Bromophenyl)thiourea, a compound of interest in medicinal chemistry and organic synthesis. The document details the core reaction mechanisms, provides experimental protocols, and presents quantitative data to facilitate reproducible research and development.

Core Synthesis Mechanisms and Methodologies

The formation of this compound is predominantly achieved through two principal synthetic routes, each with distinct advantages and mechanistic pathways.

Route 1: From 3-Bromoaniline and Thiocyanate Salts

This widely utilized method involves the reaction of 3-bromoaniline with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an acidic medium. The reaction is believed to proceed through the in situ formation of 3-bromophenyl isothiocyanate, which subsequently reacts with ammonia generated from the ammonium salt or added separately to yield the final thiourea product.

Route 2: From 3-Bromophenyl Isothiocyanate and Ammonia

A more direct approach involves the reaction of commercially available or synthesized 3-bromophenyl isothiocyanate with ammonia. This reaction follows a well-established nucleophilic addition mechanism where the ammonia molecule attacks the electrophilic carbon of the isothiocyanate group.

Reaction Mechanisms and Logical Workflow

The following diagrams illustrate the step-by-step mechanistic pathways for the two primary synthetic routes.

G Mechanism of this compound Formation from 3-Bromoaniline cluster_0 Step 1: Protonation of 3-Bromoaniline cluster_1 Step 2: Formation of Isothiocyanic Acid cluster_2 Step 3: Nucleophilic Attack and Formation of Intermediate cluster_3 Step 4: Deprotonation and Tautomerization cluster_4 Step 5: Final Product Formation A 3-Bromoaniline A_H 3-Bromophenylammonium ion A->A_H + H+ H H+ (from HCl) Intermediate1 Protonated Intermediate A_H->Intermediate1 + HNCS KSCN KSCN H_SCN Isothiocyanic Acid (HNCS) KSCN->H_SCN + H+ Thiourea_unstable Unstable Adduct Intermediate1->Thiourea_unstable - H+ Final_Product This compound Thiourea_unstable->Final_Product Tautomerization

Caption: Proposed mechanism for the formation of this compound from 3-bromoaniline.

G Mechanism of this compound Formation from 3-Bromophenyl Isothiocyanate cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer Isothiocyanate 3-Bromophenyl Isothiocyanate Zwitterion Zwitterionic Intermediate Isothiocyanate->Zwitterion + NH3 Ammonia Ammonia (NH3) Final_Product This compound Zwitterion->Final_Product Intramolecular Proton Transfer

Caption: Nucleophilic addition mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthetic routes to this compound.

ParameterRoute 1: From 3-BromoanilineRoute 2: From 3-Bromophenyl Isothiocyanate
Starting Materials 3-Bromoaniline, Potassium Thiocyanate, Conc. HCl3-Bromophenyl Isothiocyanate, Ammonia
Solvent WaterDichloromethane or other suitable organic solvents
Reaction Temperature RefluxRoom Temperature to Reflux
Reaction Time 3 hoursTypically a few hours
Yield High (Specific yield not reported in the cited literature)Generally high (Yields >95% are common for analogous reactions[1])
Purification Recrystallization from ethyl acetateRemoval of solvent, may require further purification

Detailed Experimental Protocols

Protocol for Route 1: Synthesis from 3-Bromoaniline and Potassium Thiocyanate [1]

  • Materials:

    • 3-Bromoaniline (1.39 g, 0.0081 mol)

    • Potassium thiocyanate (1.4 g, 0.0142 mol)

    • Concentrated Hydrochloric Acid (1.6 ml)

    • Water (20 ml)

    • Ethyl acetate (for recrystallization)

  • Procedure:

    • In a round-bottom flask, combine 3-bromoaniline, potassium thiocyanate, and water.

    • Add concentrated hydrochloric acid to the mixture.

    • Reflux the reaction mixture for 3 hours.

    • Cool the mixture to room temperature and stir overnight.

    • Filter the precipitated product.

    • Wash the solid with water.

    • Dry the product.

    • Recrystallize the crude product from ethyl acetate to obtain colorless plates.

    • The melting point of the purified product is reported to be 389–391 K.[1]

General Protocol for Route 2: Synthesis from 3-Bromophenyl Isothiocyanate and Ammonia

While a specific protocol for this compound was not detailed in the surveyed literature, the following general procedure for the reaction of an isothiocyanate with an amine can be adapted.[1]

  • Materials:

    • 3-Bromophenyl Isothiocyanate (1.0 eq)

    • Ammonia (solution in a suitable solvent or gaseous) (1.0-1.2 eq)

    • Dichloromethane (DCM) or another suitable aprotic solvent

  • Procedure:

    • Dissolve 3-bromophenyl isothiocyanate in the chosen solvent in a clean, dry reaction vessel to a concentration of approximately 0.1-0.5 M.

    • To the stirred solution of the isothiocyanate, add the ammonia solution dropwise at room temperature. If using gaseous ammonia, it can be bubbled through the solution.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The reaction is typically complete within a few hours at room temperature. Gentle heating can be applied to accelerate the reaction if necessary.

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Further purification, if required, can be achieved by recrystallization or column chromatography.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)thiourea: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)thiourea is an organic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, based on available scientific literature.

Chemical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₇BrN₂S[1]
Molecular Weight 231.11 g/mol [2]
CAS Number 21327-14-0[3]
Melting Point 150-151 °C (389–391 K)[1]
Appearance Colorless plates[1]
Solubility Soluble in ethyl acetate[1]

Chemical Structure

The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule consists of a 3-bromophenyl ring attached to a thiourea group.

Crystal Structure Data

The compound crystallizes in the triclinic space group P-1. Detailed crystallographic data are summarized below.[1]

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 5.5308(8)
b (Å) 8.5316(12)
c (Å) 9.4249(14)
α (°) 103.500(3)
β (°) 90.878(3)
γ (°) 97.232(4)
Volume (ų) 428.54(11)
Z 2

In the solid state, the thiourea moiety is nearly planar, and the benzene ring is twisted with respect to this plane. The crystal structure is stabilized by intermolecular hydrogen bonds.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-bromoaniline with potassium thiocyanate in the presence of a strong acid.[1]

Materials:

  • 3-Bromoaniline

  • Potassium thiocyanate

  • Concentrated Hydrochloric Acid

  • Water

  • Ethyl acetate

Procedure:

  • A mixture of 3-bromoaniline (1.39 g, 8.1 mmol) and potassium thiocyanate (1.4 g, 14.2 mmol) in 20 ml of water is prepared.

  • Concentrated hydrochloric acid (1.6 ml) is added to the mixture.

  • The reaction mixture is refluxed for 3 hours.

  • After cooling to room temperature, the mixture is stirred overnight.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallization from ethyl acetate yields colorless plates of this compound.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Bromoaniline 3-Bromoaniline Reflux (3h) Reflux (3h) 3-Bromoaniline->Reflux (3h) Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Reflux (3h) Conc. HCl Conc. HCl Conc. HCl->Reflux (3h) Water Water Water->Reflux (3h) Cool & Stir (Overnight) Cool & Stir (Overnight) Reflux (3h)->Cool & Stir (Overnight) Reaction Filter & Wash Filter & Wash Cool & Stir (Overnight)->Filter & Wash Precipitation Recrystallize (Ethyl Acetate) Recrystallize (Ethyl Acetate) Filter & Wash->Recrystallize (Ethyl Acetate) Purification This compound This compound Recrystallize (Ethyl Acetate)->this compound Final Product

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the reviewed literature, the broader class of thiourea derivatives is known to exhibit a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.

Thiourea-containing compounds have been reported to modulate various signaling pathways implicated in disease. For instance, in the context of cancer, some thiourea derivatives have been shown to inhibit key signaling pathways such as the PI3K/Akt/mTOR and Hedgehog pathways, which are crucial for cell proliferation, survival, and differentiation.

Disclaimer: The following diagram illustrates a generalized signaling pathway that has been associated with the anticancer activity of some thiourea derivatives. It is presented here for illustrative purposes and does not represent experimentally confirmed data for this compound specifically.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Thiourea Thiourea Derivative (Potential Inhibitor) Thiourea->PI3K Inhibition

Caption: Generalized PI3K/Akt/mTOR pathway and potential inhibition by thiourea derivatives.

Conclusion

This compound is a well-characterized compound in terms of its chemical synthesis and solid-state structure. The provided data serves as a valuable resource for researchers working with this molecule. Further investigation into its spectroscopic properties and biological activities is warranted to fully explore its potential applications, particularly in the field of drug discovery. The general biological activities of the broader thiourea class of compounds suggest that this compound could be a candidate for screening in various disease models.

References

Crystal Structure of 1-(3-Bromophenyl)thiourea: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the crystal structure of 1-(3-Bromophenyl)thiourea, a compound of interest in medicinal chemistry and materials science. The following sections present its crystallographic data, the experimental procedures for its synthesis and characterization, and a visualization of its molecular interactions and the workflow for its analysis.

Crystallographic Data

The crystal structure of this compound (C₇H₇BrN₂S) has been determined by X-ray diffraction.[1][2] The compound crystallizes in the triclinic space group P-1.[2] A summary of the key crystal data and structure refinement parameters is provided in the table below.

Parameter Value
Empirical Formula C₇H₇BrN₂S
Formula Weight 231.12
Crystal System Triclinic
Space Group P-1
a (Å)5.5308 (8)
b (Å)8.5316 (12)
c (Å)9.4249 (14)
α (°)103.500 (3)
β (°)90.878 (3)
γ (°)97.232 (4)
Volume (ų)428.54 (11)
Z 2
Temperature (K)100
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) (Mg m⁻³)1.791
Absorption Coefficient (mm⁻¹)4.97
F(000) 228
Crystal Size (mm)0.23 × 0.16 × 0.07
Reflections Collected 5292
Independent Reflections 1481
R_int 0.034
Final R indices [I > 2σ(I)] R1 = 0.024, wR2 = 0.067
Goodness-of-fit on F² 1.09

Table 1: Crystal data and structure refinement for this compound.[1][2]

Molecular Geometry and Intermolecular Interactions

In the crystal structure, the thiourea moiety is nearly planar, with an r.m.s. deviation of 0.004 Å.[1] This planar group forms a dihedral angle of 66.72 (15)° with the benzene ring.[1] The molecules in the crystal are linked by N—H⋯S and N—H⋯N hydrogen bonds, forming sheets that lie parallel to the (101) plane.[1]

Donor—H···Acceptor D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N1—H1N1···S1ⁱ1.052.283.307 (3)166
N2—H1N2···S1ⁱⁱ0.962.403.349 (3)168
N2—H2N2···Br1ⁱⁱⁱ0.922.713.468 (2)141

Table 2: Hydrogen-bond geometry (Å, °).[1] Symmetry codes: (i) x-1, y+1, z; (ii) -x+1, -y, -z+2; (iii) x+1, y, z.

Experimental Protocols

Synthesis of this compound:

The synthesis of the title compound was achieved by refluxing 3-bromoaniline (1.39 g, 0.0081 mol) with potassium thiocyanate (1.4 g, 0.0142 mol) in a mixture of 20 ml of water and 1.6 ml of concentrated HCl for 3 hours.[2] The reaction mixture was subsequently cooled to room temperature and stirred overnight. The resulting precipitate was filtered, washed with water, and dried. Recrystallization from ethyl acetate yielded colorless plates.[2]

X-ray Crystallography:

A single crystal of suitable dimensions was selected for X-ray diffraction analysis. The data collection was performed on a Bruker SMART APEXII DUO CCD diffractometer.[1] The crystal was maintained at a temperature of 100 K during data collection using an Oxford Cryosystems Cobra open-flow nitrogen cryostat.[2] The collected data were processed using the SAINT software package.[1] The crystal structure was solved using the SHELXTL program suite.[1] An absorption correction was applied using the SADABS program.[1] The refinement of the structure was carried out against F² using all reflections.[2] Hydrogen atoms attached to nitrogen were located in a difference Fourier map and refined using a riding model, while other hydrogen atoms were placed in geometrically calculated positions.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis start 3-Bromoaniline + Potassium Thiocyanate reflux Reflux for 3h in H2O/HCl start->reflux cool Cool to RT and Stir Overnight reflux->cool filter Filter, Wash, and Dry cool->filter recrystallize Recrystallize from Ethyl Acetate filter->recrystallize product This compound Crystals recrystallize->product data_collection X-ray Data Collection (Bruker SMART APEXII DUO) product->data_collection processing Data Processing (SAINT) data_collection->processing solve Structure Solution (SHELXTL) processing->solve refine Structure Refinement (SHELXTL) solve->refine final_structure Final Crystal Structure refine->final_structure

Experimental workflow for the synthesis and crystal structure analysis.

molecular_interactions cluster_molecule This compound Molecule cluster_interactions Intermolecular Hydrogen Bonds N1 N1 H1N1 H1N1 N1->H1N1 C7 C7 (Thiourea) N1->C7 S1_i S1 (Molecule i) H1N1->S1_i N-H···S N2 N2 H1N2 H1N2 N2->H1N2 H2N2 H2N2 N2->H2N2 S1_ii S1 (Molecule ii) H1N2->S1_ii N-H···S Br1_iii Br1 (Molecule iii) H2N2->Br1_iii N-H···Br C7->N2 S1 S1 C7->S1 Br1 Br1 Phenyl 3-Bromophenyl Ring Phenyl->N1

Key intermolecular interactions in the crystal structure.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(3-Bromophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Bromophenyl)thiourea. The information is compiled from available experimental data and spectral analysis of analogous compounds, offering a valuable resource for researchers in medicinal chemistry, materials science, and related fields.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₇BrN₂S[1]

  • Molecular Weight: 231.12 g/mol [1]

  • Appearance: Colorless plates[1]

Synthesis and Experimental Protocols

A reliable method for the synthesis of this compound has been reported and involves the reaction of 3-bromoaniline with potassium thiocyanate in the presence of hydrochloric acid.[1]

Detailed Synthesis Protocol:

  • A mixture of 3-bromoaniline (1.39 g, 0.0081 mol), potassium thiocyanate (1.4 g, 0.0142 mol), 20 ml of water, and 1.6 ml of concentrated HCl is refluxed for 3 hours.[1]

  • The reaction mixture is then cooled to room temperature and stirred overnight.[1]

  • The resulting precipitate is collected by filtration, washed with water, and dried.[1]

  • The crude product is recrystallized from ethyl acetate to yield colorless plates of this compound.[1]

General Spectroscopic Analysis Workflow:

The characterization of newly synthesized this compound typically follows a standard analytical workflow to confirm its identity and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR FT-IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Characterization Final_Characterization Data_Analysis->Final_Characterization Structure Confirmation

A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.5 - 10.0Singlet (broad)1HN-H (thiourea)
~7.5 - 8.0Multiplet4HAromatic C-H
~7.2 - 7.5Singlet (broad)2HNH ₂ (thiourea)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~180 - 185C =S (thiourea)
~138 - 142Aromatic C -N
~130 - 135Aromatic C -H
~128 - 130Aromatic C -H
~122 - 125Aromatic C -Br
~120 - 123Aromatic C -H
~118 - 121Aromatic C -H

Note: The prediction is based on the analysis of similar bromophenyl and thiourea-containing compounds.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (thiourea NH₂)
3200 - 3100MediumN-H stretching (thiourea NH)
3100 - 3000MediumAromatic C-H stretching
1620 - 1580StrongN-H bending
1550 - 1450StrongC=C aromatic ring stretching
1350 - 1250StrongC=S stretching
800 - 700StrongC-H out-of-plane bending (m-disubstituted)
700 - 600MediumC-Br stretching

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
230/232~100 / ~98[M]⁺˙ (Molecular ion peak with bromine isotopes ⁷⁹Br/⁸¹Br)
171/173Variable[M - S - NH₂]⁺
155/157Variable[M - CSNH₂]⁺ (Bromophenyl fragment)
92Variable[C₆H₄N]⁺
76Variable[C₆H₄]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensities.

This technical guide serves as a foundational resource for researchers working with this compound. While direct experimental spectra are pending public availability, the provided data, based on established synthetic protocols and spectroscopic principles, offers a robust starting point for characterization and further investigation.

References

Technical Guide: Physicochemical Properties and Synthesis of 1-(3-Bromophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and synthetic methodology for 1-(3-Bromophenyl)thiourea. The information is curated for professionals in research and development who require precise data and reproducible experimental protocols.

Physicochemical Data: Melting Point of this compound

The melting point of this compound has been reported with some variance in the scientific literature. This discrepancy may be attributed to different experimental conditions, sample purity, or polymorphic forms of the compound. A summary of the reported values is presented below for comparative analysis.

ParameterReported Value (°C)Reported Value (K)Source
Melting Point116–118 °C389–391 KNational Institutes of Health (NIH)[1]
Melting Point150-151 °C423-424 KChemical Suppliers[2]
Melting Point150 °C423 KGlobalChemMall[3]

Experimental Protocol: Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound has been documented. This protocol allows for the replication of the synthesis in a laboratory setting.

Materials:

  • 3-Bromoaniline (1.39 g, 0.0081 mol)

  • Potassium thiocyanate (1.4 g, 0.0142 mol)

  • Concentrated Hydrochloric Acid (1.6 ml)

  • Water (20 ml)

  • Ethyl acetate (for recrystallization)

Procedure:

  • A mixture of 3-bromoaniline, potassium thiocyanate, water, and concentrated hydrochloric acid is refluxed for 3 hours.[1]

  • The reaction mixture is then cooled to room temperature and stirred overnight.[1]

  • The precipitated product is collected by filtration.

  • The collected solid is washed with water and subsequently dried.

  • The crude product is recrystallized from ethyl acetate to yield colorless plates of this compound.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol for this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Product Isolation & Purification cluster_3 Final Product start Combine Reactants: - 3-Bromoaniline - Potassium Thiocyanate - Water - Conc. HCl reflux Reflux for 3 hours start->reflux Heat cool Cool to Room Temperature & Stir Overnight reflux->cool filter Filter Precipitate cool->filter Precipitation wash Wash with Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethyl Acetate dry->recrystallize Purification end This compound (Colorless Plates) recrystallize->end

Synthesis Workflow for this compound

Logical Relationship of Reported Melting Points

The variance in the reported melting points suggests a need for careful consideration and further analytical characterization by researchers. The following diagram illustrates the relationship between the conflicting data points.

G A This compound Melting Point B Reported Value 1 116-118 °C (389-391 K) Source: NIH A->B Reported In C Reported Value 2 150-151 °C (423-424 K) Source: Chemical Suppliers A->C Reported In D Reported Value 3 150 °C (423 K) Source: GlobalChemMall A->D Reported In E {Potential Reasons for Discrepancy | - Polymorphism - Purity Differences - Experimental Conditions} B->E C->E D->E

Discrepancy in Reported Melting Points

Biological Context

Thiourea and its derivatives are recognized for their diverse biological activities.[4] These compounds have garnered attention for their potential applications as antibacterial, antioxidant, anticancer, and anti-inflammatory agents.[4] The biological potential of thiourea derivatives is an active area of research in drug development. While specific signaling pathways for this compound are not detailed in the provided search results, the broader class of thiourea compounds is known to interact with various biological targets. Further research would be necessary to elucidate the specific mechanisms of action for this particular derivative.

References

Quantum Chemical Blueprint of 1-(3-Bromophenyl)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the quantum chemical properties of 1-(3-Bromophenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its structural, electronic, and vibrational characteristics through theoretical calculations.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure of molecules. For this compound, these calculations provide optimized geometrical parameters that can be compared with experimental data from techniques like X-ray crystallography.

A foundational study has determined the crystal structure of this compound, revealing key structural features. The thiourea moiety is nearly planar, and it forms a significant dihedral angle with the benzene ring.[1] In the solid state, the molecular packing is stabilized by a network of intermolecular hydrogen bonds.[1]

Table 1: Selected Experimental Crystal Data for this compound [1]

ParameterValue
Molecular FormulaC7H7BrN2S
Molecular Weight231.12
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.5308 (8)
b (Å)8.5316 (12)
c (Å)9.4249 (14)
α (°)103.500 (3)
β (°)90.878 (3)
γ (°)97.232 (4)
Volume (ų)428.54 (11)
Z2
Temperature (K)100

Computational Protocol for Quantum Chemical Calculations

The following section outlines a detailed, standardized protocol for performing quantum chemical calculations on this compound, based on methodologies commonly applied to similar thiourea derivatives.[2][3]

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods.

  • Software: Gaussian suite of programs is a standard choice.[2]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[2] Other functionals like ωB97X-D can also be employed.[2]

  • Basis Set: A common choice is the 6-311++G(d,p) basis set, which provides a good description of the electronic structure for a wide range of organic molecules.[2]

  • Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry has reached a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two primary purposes:

  • Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

  • Prediction of Infrared Spectrum: The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.

Electronic Properties Calculation

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Tabulated Quantum Chemical Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above.

Table 2: Calculated Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=SValue
C-N (thiourea)Value
C-N (phenyl)Value
C-BrValue
N-C-NValue
C-N-CValue
C-C-BrValue
Phenyl-ThioureaValue

Table 3: Calculated Vibrational Frequencies and Electronic Properties (Illustrative)

PropertyValue
Key Vibrational Frequencies (cm⁻¹)ν(N-H), ν(C=S), ν(C-N)
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Dipole Moment (Debye)Value

Visualizing Computational Workflows and Relationships

Diagrams are essential for illustrating the logical flow of computational studies and the interplay between theoretical and experimental data.

G cluster_input Input cluster_calculation Calculation cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt method Computational Method (DFT, Basis Set) method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spec Vibrational Spectra freq_calc->vib_spec homo_lumo HOMO-LUMO Energies elec_prop->homo_lumo

Caption: Workflow for Quantum Chemical Calculations.

G cluster_theoretical Theoretical Domain cluster_experimental Experimental Domain calc_geom Calculated Geometry exp_geom X-ray Crystallography calc_geom->exp_geom Comparison & Validation calc_spec Calculated Spectra (IR, NMR) exp_spec FT-IR, NMR Spectroscopy calc_spec->exp_spec Comparison & Validation calc_props Calculated Electronic Properties exp_react Chemical Reactivity calc_props->exp_react Prediction & Explanation

Caption: Theory-Experiment Correlation.

Conclusion

The quantum chemical analysis of this compound provides invaluable insights into its molecular properties. By combining DFT calculations with experimental data, a detailed understanding of its geometry, vibrational modes, and electronic structure can be achieved. This knowledge is crucial for rational drug design and the development of new materials, enabling predictions of molecular behavior and interactions. The protocols and data presented in this guide serve as a foundational resource for further research and development involving this and related thiourea derivatives.

References

Theoretical Frontiers in Drug Discovery: An In-depth Analysis of Brominated Phenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide exploring the computational chemistry and theoretical underpinnings of brominated phenylthiourea derivatives, offering insights for researchers, medicinal chemists, and drug development professionals. This whitepaper details the theoretical studies, quantitative structure-activity relationships (QSAR), and molecular interactions that govern the biological potential of this promising class of compounds.

Thiourea derivatives have long been a subject of intense scientific scrutiny due to their wide-ranging biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of a bromine atom to the phenyl ring of these molecules can significantly modulate their electronic and lipophilic characteristics, leading to enhanced therapeutic efficacy and novel mechanisms of action.[4] This guide delves into the theoretical studies that illuminate the structure-activity relationships of brominated phenylthiourea derivatives, providing a foundational understanding for future rational drug design.

Core Theoretical Approaches: A Methodological Overview

The theoretical investigation of brominated phenylthiourea derivatives primarily relies on a suite of computational methods to predict their physicochemical properties, biological activity, and molecular interactions. The most prominent of these are Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Experimental Protocols: Key Methodologies

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For brominated phenylthiourea derivatives, DFT calculations, often employing the B3LYP method with a 6-311G** basis set, are utilized to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps.[5] These calculations provide insights into the molecule's stability and reactivity.[6]

Molecular Docking Simulations: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][7] In the context of drug design, molecular docking is used to model the interaction between a brominated phenylthiourea derivative (the ligand) and a biological target, such as a protein or enzyme.[5][8] This allows for the prediction of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds and van der Waals forces.[5]

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[9][10] For brominated phenylthiourea derivatives, QSAR studies are instrumental in identifying the physicochemical properties (descriptors) that are critical for their therapeutic effects. A common form of a QSAR equation is: Log 1/IC50 = a * (Descriptor 1) + b * (Descriptor 2) + c.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data derived from theoretical and experimental studies of phenylthiourea derivatives, including brominated analogues where available.

CompoundMethodParameterValueReference
N-(2-Bromophenyl)thioureaX-rayDihedral Angle (Thiourea-Benzene)80.82 (16)°[11]
1-(4-bromophenyl)thioureaPubChemMolecular Weight231.11 g/mol [12]
N-benzoyl-N'-phenylthiourea Deriv.QSARBest Equation (Anticancer)Log 1/IC50 = 0.354 π + 0.064[9][10]
Phenylthiourea Derivative (3c)AssayIC50 (PvdP tyrosinase)0.57 ± 0.05 µM[8]

Table 1: Selected Physicochemical and Biological Activity Data for Phenylthiourea Derivatives.

Theoretical MethodBasis SetInvestigated Properties
DFT6-311++G(2df,2p) / 6-311G(d,p)Optimized geometry, vibrational frequencies, electronic properties (HOMO-LUMO), antioxidant capacity.[13]
DFTB3LYP/6-311G**Optimized molecular structure, FT-IR and Raman vibrational frequencies, chemical reactivity descriptors.[5]

Table 2: Common Computational Methodologies and Their Applications.

Visualizing Theoretical Workflows and Molecular Interactions

To better illustrate the theoretical approaches and the logical relationships in the study of brominated phenylthiourea derivatives, the following diagrams are provided.

Theoretical_Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_validation Biological Validation cluster_outcome Outcome synthesis Synthesis of Brominated Phenylthiourea Derivatives characterization Spectroscopic Analysis (IR, NMR, MS) synthesis->characterization dft DFT Calculations (Geometry, Electronics) synthesis->dft qsar QSAR Modeling (Structure-Activity Relationship) characterization->qsar docking Molecular Docking (Ligand-Target Interaction) dft->docking in_vitro In-vitro Assays (e.g., IC50 determination) docking->in_vitro lead_optimization Lead Compound Optimization qsar->lead_optimization in_vitro->qsar in_vitro->lead_optimization Molecular_Docking_Pathway cluster_docking Molecular Docking Simulation cluster_analysis Interaction Analysis ligand Brominated Phenylthiourea Derivative (Ligand) docking_process Prediction of Binding Mode and Affinity ligand->docking_process receptor Biological Target (e.g., Enzyme, Receptor) receptor->docking_process binding_complex Ligand-Receptor Complex docking_process->binding_complex interactions Identification of Key Interactions (H-bonds, van der Waals, etc.) binding_complex->interactions biological_effect Predicted Biological Effect (Inhibition/Activation) interactions->biological_effect

References

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of N-arylthiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylthiourea derivatives represent a versatile and enduring class of compounds that have captured the attention of chemists and pharmacologists for over a century. Characterized by a thiourea core linked to at least one aryl group, these compounds have a rich history, evolving from simple organic curiosities to key pharmacophores in modern drug discovery. Their synthetic accessibility and the ease with which their physicochemical and biological properties can be modulated through substitution have made them a cornerstone in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of N-arylthiourea compounds, with a focus on their applications in oncology.

A Historical Perspective: From Discovery to Diverse Applications

The journey of thiourea and its derivatives began in the 19th century. The first synthesis of a thiourea derivative is credited to the Polish scientist Marceli Nencki.[1] Initially, these compounds were of interest for their unique chemical properties and as intermediates in the synthesis of other organic molecules, particularly heterocycles.[2][3]

Over the years, the broad spectrum of biological activities associated with N-arylthiourea derivatives became apparent. Early investigations revealed their potential as antimicrobial, antiviral, and antifungal agents.[4] This has led to the development of numerous derivatives with potent activity against various pathogens. Furthermore, their utility has expanded into agriculture as herbicides and insect growth regulators.[4] In medicinal chemistry, N-arylthiourea-containing compounds have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, anti-malarial, and anti-HIV agents.[1][4] However, it is in the realm of oncology that these compounds have shown particularly significant promise, with numerous derivatives demonstrating potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[1][5]

Synthetic Methodologies: Crafting the N-arylthiourea Scaffold

The synthesis of N-arylthiourea compounds is generally straightforward, a key factor contributing to their widespread investigation. The most common and versatile method involves the reaction of an aryl isothiocyanate with a primary or secondary amine. This nucleophilic addition reaction is typically efficient and proceeds under mild conditions.

General Synthesis of N-arylthioureas from Isothiocyanates

This approach allows for the facile introduction of a wide variety of substituents on both the aryl ring and the nitrogen atoms, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 1-(4-acetylphenyl)-3-phenylthiourea

This protocol is adapted from a reported synthesis of a phenylthiourea-based compound.

  • Materials:

    • 4-aminoacetophenone

    • Phenyl isothiocyanate

    • Ethanol

  • Procedure:

    • A solution of 4-aminoacetophenone (1.35 g, 10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

    • To this solution, phenyl isothiocyanate (1.35 g, 10 mmol) is added dropwise with stirring.

    • The reaction mixture is then heated under reflux for 2-3 hours.

    • After cooling to room temperature, the precipitated solid is collected by filtration.

    • The crude product is washed with cold ethanol and then dried to afford the desired 1-(4-acetylphenyl)-3-phenylthiourea.

One-Pot Synthesis from Amines and Carbon Disulfide

Experimental Protocol: Synthesis of N,N′-bis[2-(dimethylamino)phenyl]thiourea

This protocol describes the synthesis of a diarylthiourea using 1,1'-thiocarbonyldiimidazole as the thiocarbonyl source.[6]

  • Materials:

    • 1,1′-thiocarbonyldiimidazole

    • 2-amino-N,N′-dimethylaniline

    • Dichloromethane (CH₂Cl₂)

    • Deionized water

    • Sodium sulfate (Na₂SO₄)

    • Diethyl ether (Et₂O)

  • Procedure:

    • To a stirred solution of 1,1′-thiocarbonyldiimidazole (0.38 g, 2.2 mmol) in CH₂Cl₂ (5 mL), a solution of 2-amino-N,N′-dimethylaniline (0.58 g, 4.3 mmol) in CH₂Cl₂ (5 mL) is added.[6]

    • The resulting solution is heated at 323 K overnight.[6]

    • An additional 50 mL of CH₂Cl₂ is added to the pale-yellow solution, and the solution is washed three times with 60 mL of deionized water.[6]

    • The organic layer is dried over Na₂SO₄ and evaporated to dryness under vacuum.[6]

    • The obtained solid is solubilized in a minimum amount of CH₂Cl₂ (ca. 5 mL), and an excess amount of Et₂O is added before the solution is stored at 253 K to induce crystallization.[6]

    • The product is obtained as an off-white powder.[6]

Anticancer Activity and Mechanism of Action

A significant body of research has demonstrated the potent anticancer activities of N-arylthiourea derivatives against a wide range of human cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of N-arylthiourea compounds are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory 50 (GI₅₀) values. The following tables summarize the in vitro anticancer activity of selected N-arylthiourea derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Diarylthiourea Analogs [7]

CompoundMCF-7 (GI₅₀, μM)T-47D (GI₅₀, μM)MDA-MB-453 (GI₅₀, μM)LNCaP (GI₅₀, μM)
7 3.162.534.773.54

Table 2: Anticancer Activity of N-benzoyl-N'-arylthiourea Derivatives [5]

CompoundMCF-7 (IC₅₀, μM)HT-29 (IC₅₀, μM)
23d < 0.39< 0.39

Table 3: Anticancer Activity of Benzodioxole-bearing Thiourea Derivatives [8]

CompoundHCT116 (IC₅₀, μM)HepG2 (IC₅₀, μM)MCF-7 (IC₅₀, μM)
7 1.111.747.0
Doxorubicin 8.297.464.56

Table 4: Anticancer Activity of a Diarylthiourea Derivative (Compound 4) [9][10]

Cell LineIC₅₀ (μM)
MCF-7 338.33 ± 1.52

Table 5: Anticancer Activity of Mono- and Bis-thiourea Derivatives [11]

CompoundMOLT-3 (IC₅₀, μM)HepG2 (IC₅₀, μM)A549 (IC₅₀, μM)MDA-MB-231 (IC₅₀, μM)T47D (IC₅₀, μM)HuCCA-1 (IC₅₀, μM)
6 5.0716.28----
10 1.20-----
13 -----14.47
14 -1.5016.671.50--
22 ----7.10-
Induction of Apoptosis and Cell Cycle Arrest

A common mechanism by which N-arylthiourea compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that treatment of cancer cells with these derivatives leads to a significant increase in both early and late apoptotic cells.[9][12] This is often accompanied by DNA fragmentation, a hallmark of apoptosis.[9]

Furthermore, many N-arylthiourea compounds have been found to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For instance, some derivatives have been shown to induce cell cycle arrest at the S phase.[9][12] Mechanistically, this can be linked to the activation of caspase-3, a key executioner caspase in the apoptotic pathway, suggesting that DNA damage induced by these compounds can trigger an intrinsic apoptotic cascade.[9]

Targeting Cellular Signaling Pathways

The anticancer activity of N-arylthiourea derivatives is also attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, which play crucial roles in cell proliferation, survival, and differentiation, are prominent targets.

Inhibition of EGFR and HER2 Signaling

Several N-arylthiourea derivatives have been identified as inhibitors of EGFR and HER2.[13] These receptors are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[14][15] By inhibiting the kinase activity of EGFR and HER2, N-arylthiourea compounds can effectively block these pro-survival and pro-proliferative signals, leading to the inhibition of cancer cell growth.

Below is a diagram illustrating the EGFR/HER2 signaling pathway and the putative point of intervention by N-arylthiourea compounds.

EGFR_HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Dimer Ligand->EGFR_HER2 Binds to P_EGFR_HER2 Phosphorylated EGFR/HER2 EGFR_HER2->P_EGFR_HER2 Dimerization & Autophosphorylation N_Arylthiourea N-Arylthiourea Compound N_Arylthiourea->P_EGFR_HER2 Inhibits Grb2_Sos Grb2/SOS P_EGFR_HER2->Grb2_Sos PI3K PI3K P_EGFR_HER2->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: EGFR/HER2 Signaling Pathway Inhibition by N-Arylthiourea Compounds.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel N-arylthiourea derivatives as potential therapeutic agents follows a structured workflow, beginning with the synthesis and characterization of the compounds, followed by a series of in vitro and potentially in vivo biological evaluations.

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of N-arylthiourea compounds as anticancer agents.

Experimental_Workflow Synthesis Synthesis of N-Arylthiourea Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization InVitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Characterization->InVitro_Screening IC50 Determination of IC50/GI50 Values InVitro_Screening->IC50 Mechanism_Studies Mechanism of Action Studies IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_Studies->Signaling_Pathway_Analysis InVivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->InVivo_Studies

Caption: General Experimental Workflow for N-Arylthiourea Drug Discovery.

Conclusion

N-arylthiourea compounds have a distinguished history and continue to be a fertile ground for the discovery of novel therapeutic agents. Their straightforward synthesis, coupled with their diverse and potent biological activities, particularly in the field of oncology, ensures their continued relevance in drug development. The ability of these compounds to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways underscores their potential as anticancer drugs. Future research will likely focus on the development of more selective and potent N-arylthiourea derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical settings. The enduring N-arylthiourea scaffold is poised to remain a significant contributor to the arsenal of small molecules aimed at combating cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Bromophenyl)thiourea in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1] The presence of a toxophoric N-C-S group and the ability to form numerous hydrogen bonds contribute to their diverse pharmacological profiles, which include anticancer, antibacterial, antiviral, and enzyme inhibitory activities.[1] 1-(3-Bromophenyl)thiourea, a member of this class, holds significant potential as a lead compound for the development of novel therapeutic agents. The bromine substitution on the phenyl ring can enhance lipophilicity and potentially modulate the biological activity of the molecule.

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds. Detailed protocols for its synthesis and for the evaluation of its biological activities are also presented to facilitate further research and drug discovery efforts.

Potential Applications in Medicinal Chemistry

While specific biological activity data for this compound is not extensively available in the public domain, the known activities of its derivatives suggest several promising areas of investigation.

Anticancer Activity

Numerous thiourea derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2] For instance, brominated diarylthioureas have been shown to cause cell cycle arrest in the S phase. It is hypothesized that this compound may exert anticancer effects through the induction of apoptosis, potentially mediated by the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as PI3K/Akt and MAPK.

Table 1: Cytotoxic Activity of Selected Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (colon)9.0[3]
SW620 (colon, metastatic)1.5[3]
K-562 (leukemia)6.3[3]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (lung)0.2[3]
1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-3 (leukemia)1.62[4]
Antimicrobial Activity

Thiourea derivatives are known to possess significant antibacterial and antifungal properties.[5] Their mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways, such as DNA gyrase.[6] The structural features of this compound make it a candidate for evaluation against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
N-(2-trifluoromethylphenyl)-N'-(2-thienyl)-thioureaStaphylococcus aureus-
1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thioureaStaphylococcus aureus4-32[7]
Methicillin-resistant S. aureus (MRSA)4-64[7]
Thiourea derivative 7a S. aureus ATCC 292131.39 ± 0.50[6]
B. subtilis ATCC 66332.01 ± 0.11[6]
Enzyme Inhibition

The thiourea moiety can act as a pharmacophore for the inhibition of various enzymes. For example, certain thiourea derivatives have been identified as inhibitors of tyrosinase, cholinesterases, and urease.[8] 1-(3-chlorophenyl)-3-cyclohexylthiourea, a structurally similar compound, has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] This suggests that this compound could be investigated as an inhibitor of these and other medicinally relevant enzymes.

Table 3: Enzyme Inhibitory Activity of a Structurally Related Thiourea Derivative

CompoundEnzymeIC50 (µg/mL)Reference
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50[8]
Butyrylcholinesterase (BChE)60[8]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromoaniline and potassium thiocyanate.[9]

Materials:

  • 3-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 3-bromoaniline (1.39 g, 0.0081 mol), potassium thiocyanate (1.4 g, 0.0142 mol), and 20 ml of water.

  • Add 1.6 ml of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 3 hours.

  • Cool the reaction mixture to room temperature and stir overnight.

  • Filter the precipitated product.

  • Wash the solid with water.

  • Dry the product.

  • Recrystallize the crude product from ethyl acetate to obtain colorless plates.

Diagram 1: Synthesis Workflow of this compound

G Synthesis of this compound reagents 3-Bromoaniline + KSCN + HCl(aq) reflux Reflux for 3 hours reagents->reflux cool Cool to RT and Stir Overnight reflux->cool filter Filter Precipitate cool->filter wash Wash with Water filter->wash dry Dry the Solid wash->dry recrystallize Recrystallize from Ethyl Acetate dry->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

Materials:

  • This compound

  • Cancer cell line(s) of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Diagram 2: MTT Assay Workflow

G MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • DMSO (for stock solution)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial suspension to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO).

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Potential Signaling Pathway for Anticancer Activity

Based on the known mechanisms of related compounds, this compound could potentially induce apoptosis through the intrinsic pathway.

Diagram 3: Postulated Apoptotic Pathway

G Postulated Apoptotic Pathway compound This compound ros Increased ROS compound->ros bcl2 Bcl-2 family (e.g., Bax, Bak activation) ros->bcl2 mito Mitochondrial Dysfunction cyto_c Cytochrome c Release mito->cyto_c bcl2->mito cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A postulated signaling pathway for apoptosis induction.

Conclusion

This compound is a promising scaffold for medicinal chemistry research. Based on the significant anticancer, antimicrobial, and enzyme inhibitory activities of its structural analogs, this compound warrants further investigation. The provided synthesis and biological evaluation protocols offer a framework for researchers to explore the therapeutic potential of this compound and its future derivatives.

References

Application Notes and Protocols: 1-(3-Bromophenyl)thiourea Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Among these, 1,3-disubstituted thiourea derivatives, particularly those incorporating a halogenated phenyl ring, have garnered significant attention for their potential as anticancer agents. The presence of the C=S and N-H functional groups allows for hydrogen bonding, which can contribute to the inhibition of enzymatic activity, a key mechanism in cancer therapy. This document provides an overview of the applications of 1-(3-bromophenyl)thiourea derivatives in cancer research, including their cytotoxic effects, mechanisms of action, and detailed protocols for their synthesis and evaluation.

Anticancer Activity of this compound Derivatives

Substituted thiourea derivatives have shown potent cytotoxic activity against a variety of cancer cell lines, including those of the breast, lung, colon, prostate, and leukemia.[1][2] The anticancer efficacy of these compounds is often attributed to their ability to induce apoptosis, inhibit key signaling pathways involved in cancer progression, and target specific enzymes like receptor tyrosine kinases (RTKs).[1][3]

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thiourea derivatives, including those with a bromophenyl moiety, against several human cancer cell lines.

Table 1: Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Analogs [1]

CompoundSubstituent (R)SW480 (Colon) IC50 (µM)SW620 (Colon) IC50 (µM)PC3 (Prostate) IC50 (µM)K-562 (Leukemia) IC50 (µM)HaCaT (Normal) IC50 (µM)
1 4-F-phenyl5.4 ± 0.56.3 ± 0.57.5 ± 0.66.9 ± 0.6> 100
2 3,4-di-Cl-phenyl2.1 ± 0.21.5 ± 0.13.8 ± 0.32.9 ± 0.245.2 ± 3.6
3 4-Cl-phenyl4.8 ± 0.45.1 ± 0.46.2 ± 0.55.8 ± 0.5> 100
8 4-CF3-phenyl3.2 ± 0.32.8 ± 0.28.9 ± 0.74.1 ± 0.368.7 ± 5.5
9 3-CF3-phenyl6.1 ± 0.57.2 ± 0.69.8 ± 0.88.5 ± 0.7> 100
11 4-Br-phenylNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Cisplatin -15.6 ± 1.212.8 ± 1.110.5 ± 0.98.7 ± 0.725.3 ± 2.1
Doxorubicin -0.8 ± 0.10.9 ± 0.11.2 ± 0.10.5 ± 0.12.1 ± 0.2

Table 2: Cytotoxicity of Other Notable Thiourea Derivatives

CompoundCancer Cell Line(s)IC50 (µM)Reference
N-(4-bromo)-benzoyl-N'-phenylthiourea (66)Not specifiedNot specified[2]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea (5)Breast cancer cell lines2.2 - 5.5[4]
ATX 11 (meta-iodinated aspirin derivative)HK-1 (Nasopharyngeal)4.7 ± 0.7[5]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2)A549 (Lung)0.2[4]
N1,N3-disubstituted-thiosemicarbazone 7HCT116, HepG2, MCF71.11, 1.74, 7.0[6]

Mechanism of Action

The anticancer effects of this compound and related derivatives are mediated through various mechanisms:

  • Induction of Apoptosis: Many thiourea derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis). For instance, compounds have been shown to induce late apoptosis in colon and leukemia cancer cell lines.[1] This is often associated with the activation of caspases, such as caspase-3.[7][8]

  • Inhibition of Signaling Pathways: These derivatives can modulate critical signaling pathways involved in cancer cell proliferation and survival.

    • Wnt/β-catenin Pathway: Some derivatives have been reported to suppress the proliferation and migration of cancer cells by inhibiting this pathway.[1]

    • PI3K/Akt/mTOR and Hedgehog Pathways: Unsymmetrical diaryl ureas have been developed as dual inhibitors of these pathways, showing excellent antiproliferative activity against breast cancer cells.[9]

    • NF-κB Pathway: A decrease in the activation of NF-κB, a key regulator of inflammation and cell survival, has been observed following treatment with certain thiourea derivatives.[7]

  • Enzyme Inhibition: Thiourea derivatives can act as inhibitors of various enzymes crucial for cancer progression.

    • Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as VEGFR2, VEGFR3, and PDGFRβ has been reported, which can disrupt angiogenesis and tumor growth.[10]

    • Epidermal Growth Factor Receptor (EGFR): Some derivatives have demonstrated EGFR inhibitory activity.[6]

  • Reduction of Angiogenesis: By inhibiting factors like Vascular Endothelial Growth Factor (VEGF), these compounds can suppress the formation of new blood vessels that tumors need to grow.[7]

  • Alteration of Cellular Metabolism: Metabolomic analyses have revealed that these compounds can shift the metabolic profiles of cancer cells, particularly affecting lipid and pyrimidine metabolism.[7]

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway Potential Signaling Pathways Targeted by Thiourea Derivatives cluster_RTK Receptor Tyrosine Kinases cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes Thiourea This compound Derivatives VEGFR2 VEGFR2 Thiourea->VEGFR2 Inhibition EGFR EGFR Thiourea->EGFR Inhibition PDGFRb PDGFRβ Thiourea->PDGFRb Inhibition PI3K PI3K Thiourea->PI3K Inhibition NFkB NF-κB Thiourea->NFkB Inhibition Wnt Wnt/β-catenin Thiourea->Wnt Inhibition Apoptosis Apoptosis Thiourea->Apoptosis Induction Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival NFkB->Survival Wnt->Proliferation Experimental_Workflow General Workflow for Evaluating Thiourea Derivatives cluster_mechanism Mechanistic Assays Synthesis Synthesis of Thiourea Derivatives Purification Purification and Characterization (NMR, IR, MS) Synthesis->Purification InVitro In Vitro Cytotoxicity Screening (MTT Assay) Purification->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism Lead Lead Compound Identification InVitro->Lead InVivo In Vivo Animal Studies (Optional) Mechanism->InVivo Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle WesternBlot Western Blot (Signaling Proteins) Mechanism->WesternBlot Enzyme Enzyme Inhibition Assays Mechanism->Enzyme InVivo->Lead

References

Application Notes and Protocols: Antibacterial Activity Screening of 1-(3-Bromophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The structural features of thiourea, particularly the C=S, C=O, and NH groups, are thought to be crucial for their biological action, potentially by interacting with the surface of bacterial membranes or inhibiting essential enzymes.[1] The presence of an electron-withdrawing group, such as a halogen on the phenyl ring, has been suggested to enhance the antibacterial activity of these compounds.[1] This document provides a detailed protocol for the antibacterial activity screening of 1-(3-Bromophenyl)thiourea, a specific derivative with potential as a novel antibacterial agent.

The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are designed to determine the compound's spectrum of activity and potency.[4][5][6] These methods include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar disk diffusion assay for a qualitative assessment of antibacterial activity.

Postulated Mechanism of Action

While the specific mechanism of this compound is yet to be elucidated, the proposed antibacterial mechanism for many thiourea-derived compounds involves the inhibition of key bacterial enzymes such as topoisomerase II (DNA gyrase) and topoisomerase IV.[1] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. Another potential mechanism could be the disruption of the bacterial cell wall integrity.[7]

cluster_compound This compound cluster_bacterium Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Cell Death

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland standard

  • Sterile multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Inoculum: From a fresh agar plate, suspend several colonies of the test bacterium in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[5]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound. Add 100 µL of CAMHB to wells 2-12. Add 10 µL of the stock solution to well 1 and 10 µL to well 2. Mix the contents of well 2 and transfer 100 µL to well 3. Continue this serial dilution to well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (wells 1-11).

  • Controls:

    • Growth Control (Positive Control): Well 11 contains CAMHB and bacterial inoculum.

    • Sterility Control (Negative Control): Well 12 contains only CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[4]

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC test

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Protocol 3: Agar Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to this compound.[4]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Disk Preparation: Impregnate sterile filter paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely.

  • Application of Disks: Aseptically place the impregnated disks onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[4]

  • Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

cluster_setup Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Disk Diffusion A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria A->D J Inoculate MHA Plate A->J B Prepare Compound Stock Solution C Serial Dilution in 96-well Plate B->C K Apply Compound-Impregnated Disk B->K C->D E Incubate (35°C, 16-20h) D->E F Read MIC E->F G Subculture from Clear Wells F->G No Growth Wells H Incubate Agar Plates G->H I Read MBC H->I J->K L Incubate (35°C, 16-20h) K->L M Measure Zone of Inhibition L->M

Caption: Experimental workflow for antibacterial screening.

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Antibacterial Activity of this compound

Test OrganismGram StainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm) [Disk Content]
Staphylococcus aureusGram-positiveDataDataData [e.g., 30 µg]
Bacillus subtilisGram-positiveDataDataData [e.g., 30 µg]
Escherichia coliGram-negativeDataDataData [e.g., 30 µg]
Pseudomonas aeruginosaGram-negativeDataDataData [e.g., 30 µg]
Positive Control (e.g., Ciprofloxacin)N/ADataDataData [e.g., 5 µg]

Conclusion

These protocols provide a standardized framework for the initial antibacterial screening of this compound. The data generated will be crucial for determining the compound's potential as a lead for the development of new antibacterial agents. Further studies, including time-kill kinetic assays and in vivo efficacy models, will be necessary to fully characterize its therapeutic potential.

References

Application Notes and Protocols: 1-(3-Bromophenyl)thiourea as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3-Bromophenyl)thiourea as a potential corrosion inhibitor for mild steel, particularly in acidic environments. The information compiled herein is based on existing literature on phenylthiourea derivatives and their analogs. While specific experimental data for this compound is limited in publicly available literature, the data for closely related compounds, such as other bromophenylthiourea derivatives, strongly support its potential efficacy.

Introduction

Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, especially in acidic conditions encountered during processes like industrial cleaning, pickling, and oil and gas exploration. Corrosion inhibitors are crucial in mitigating this degradation, extending the lifespan of equipment and preventing costly failures. Thiourea and its derivatives have emerged as a significant class of organic corrosion inhibitors due to the presence of nitrogen and sulfur atoms, which act as adsorption centers on the metal surface. This compound, a member of this family, is a promising candidate for corrosion inhibition, with its aromatic ring and halogen substituent potentially enhancing its protective properties.

Data Presentation

The following tables summarize quantitative data obtained from studies on compounds analogous to this compound, providing insights into the expected performance.

Disclaimer: The following data is for 4-(4-bromophenyl) thiosemicarbazide, a closely related analog of this compound, in 1.0 M HCl solution. This data is presented to illustrate the potential performance of brominated phenylthiourea derivatives.

Table 1: Potentiodynamic Polarization Data for a this compound Analog

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank (1.0 M HCl)-0.518158.78-
1 x 10⁻⁵---
1 x 10⁻⁴---
1 x 10⁻³-8.1094.9
1 x 10⁻²---

Data extracted from a study on 4-(4-bromophenyl) thiosemicarbazide[1].

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a this compound Analog

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank (1.0 M HCl)102--
1 x 10⁻⁵---
1 x 10⁻⁴---
1 x 10⁻³2119-95.2
1 x 10⁻²---

Data extracted from a study on 4-(4-bromophenyl) thiosemicarbazide[1].

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature for the synthesis of this compound.[2]

Materials:

  • 3-Bromoaniline

  • Potassium thiocyanate

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, reflux a mixture of 3-bromoaniline (0.0081 mol) and potassium thiocyanate (0.0142 mol) in 20 ml of water and 1.6 ml of concentrated HCl for 3 hours.

  • Cool the reaction mixture to room temperature and continue stirring overnight.

  • The resulting precipitate is the crude this compound.

  • Filter the precipitate, wash it thoroughly with water, and then dry it.

  • Recrystallize the dried product from ethyl acetate to obtain pure, colorless plates of this compound.

Corrosion Inhibition Evaluation

The following are generalized protocols for evaluating the corrosion inhibition performance of this compound on mild steel in an acidic medium (e.g., 1.0 M HCl).

1. Potentiodynamic Polarization Measurements

This technique is used to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and inhibition efficiency.

Apparatus:

  • Potentiostat/Galvanostat

  • A three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon of a known surface area

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium: 1.0 M HCl solution with and without various concentrations of this compound.

Procedure:

  • Prepare the mild steel working electrode by polishing with successive grades of emery paper (e.g., up to 1200 grit), followed by rinsing with distilled water and acetone, and finally drying.

  • Immerse the three electrodes in the test solution (corrosive medium with or without the inhibitor).

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the polarization curve.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrode/electrolyte interface.

Procedure:

  • Use the same experimental setup as for the potentiodynamic polarization measurements.

  • After the OCP has stabilized, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is typically represented as Nyquist and Bode plots.

  • An equivalent circuit model is used to fit the experimental data and determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis synthesis Synthesis of This compound pdp Potentiodynamic Polarization synthesis->pdp eis Electrochemical Impedance Spectroscopy synthesis->eis steel_prep Mild Steel Coupon Preparation steel_prep->pdp steel_prep->eis data_extraction Extraction of Electrochemical Parameters pdp->data_extraction eis->data_extraction ie_calculation Inhibition Efficiency Calculation data_extraction->ie_calculation mechanism Mechanism Elucidation ie_calculation->mechanism

Caption: Experimental workflow for evaluating corrosion inhibition.

Proposed Mechanism of Action

mechanism_of_action cluster_surface Mild Steel Surface (Fe) cluster_inhibitor This compound cluster_interaction Inhibition Mechanism Fe Fe Adsorption Adsorption of Inhibitor on Steel Surface Fe->Adsorption Anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) CorrosionInhibition Corrosion Inhibition Cathodic Cathodic Sites (2H⁺ + 2e⁻ → H₂) Inhibitor Br-Ph-NH-C(S)-NH₂ Inhibitor->Adsorption Adsorption via N and S atoms ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->Anodic Blocks Sites ProtectiveFilm->Cathodic Blocks Sites ProtectiveFilm->CorrosionInhibition Reduces Corrosion Rate

Caption: Proposed corrosion inhibition mechanism.

Mechanism of Corrosion Inhibition

Thiourea derivatives, including this compound, inhibit the corrosion of mild steel primarily through adsorption onto the metal surface. The molecule contains electron-rich nitrogen and sulfur atoms, which can coordinate with the vacant d-orbitals of iron atoms on the mild steel surface. Additionally, the aromatic ring can interact with the surface through π-electrons.

This adsorption process forms a protective film on the metal surface, which acts as a barrier, isolating the metal from the corrosive acidic environment. This film impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. As a result, the overall corrosion rate is significantly reduced. The presence of the bromine atom, an electron-withdrawing group, can influence the electron density distribution in the molecule, potentially affecting its adsorption characteristics and inhibition efficiency. Studies on similar compounds suggest that phenylthiourea derivatives act as mixed-type inhibitors, meaning they affect both anodic and cathodic reactions.[3][4]

References

The Role of 1-(3-Bromophenyl)thiourea in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(3-Bromophenyl)thiourea as a key building block in the synthesis of various heterocyclic compounds. The presence of the bromophenyl moiety offers a valuable site for further functionalization, making the resulting heterocyclic scaffolds attractive for drug discovery and medicinal chemistry programs. This guide will focus on two principal applications: the synthesis of 2-aminothiazole derivatives and pyrimidine analogues, which are core structures in many pharmacologically active agents.

Synthesis of 2-((3-Bromophenyl)amino)thiazole Derivatives via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. It involves the cyclocondensation of a thiourea with an α-haloketone. This compound serves as an excellent precursor for the synthesis of 2-substituted aminothiazoles, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Application Note:

The reaction of this compound with various α-haloketones provides a straightforward route to a library of 2-((3-bromophenyl)amino)-4-aryl/alkyl-thiazoles. The bromine atom on the phenyl ring can be subsequently utilized for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity, making this a versatile strategy in lead optimization.

Experimental Protocol: Synthesis of 4-Aryl-N-(3-bromophenyl)thiazol-2-amine

This protocol describes a general procedure for the synthesis of 4-aryl-N-(3-bromophenyl)thiazol-2-amines from this compound and substituted phenacyl bromides.

Materials:

  • This compound

  • Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethan-1-one, 2-bromo-1-(4-chlorophenyl)ethan-1-one)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • To this solution, add the substituted phenacyl bromide (1.0 mmol).

  • Reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-aryl-N-(3-bromophenyl)thiazol-2-amine.

Quantitative Data Summary (Representative Yields)

The following table summarizes typical reaction conditions and yields for the Hantzsch synthesis of various 2-aminothiazole derivatives using substituted thioureas, which can be extrapolated for reactions with this compound.

α-HaloketoneThiourea DerivativeSolventReaction Time (h)Temperature (°C)Yield (%)
2-Bromo-1-phenylethan-1-one1-(Aryl)thioureaEthanol4Reflux85-95
2-Bromo-1-(4-chlorophenyl)ethan-1-one1-(Aryl)thioureaEthanol3Reflux88-92
2-Bromo-1-(4-nitrophenyl)ethan-1-one1-(Aryl)thioureaEthanol5Reflux80-90
2-Bromo-1-(p-tolyl)ethan-1-one1-(Aryl)thioureaEthanol4Reflux87-94

Reaction Pathway Diagram

Hantzsch_Thiazole_Synthesis reagents This compound + α-Haloketone intermediate Thiouronium Intermediate reagents->intermediate Nucleophilic Attack product 2-((3-Bromophenyl)amino)thiazole intermediate->product Cyclization & Dehydration

Caption: Hantzsch synthesis of 2-((3-bromophenyl)amino)thiazoles.

Synthesis of Pyrimidine Derivatives via Multicomponent Reactions

This compound is a valuable component in multicomponent reactions for the synthesis of pyrimidine and dihydropyrimidine derivatives. These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1]

Application Note:

The Biginelli reaction and its variations offer a straightforward and atom-economical approach to synthesize dihydropyrimidinones and their thio-analogues.[2] By employing this compound, a variety of 4,6-disubstituted-1,2,3,4-tetrahydropyrimidine-2-thiones can be prepared. The reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and this compound under acidic catalysis.

Experimental Protocol: Synthesis of 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines

This protocol outlines a general procedure for the Biginelli-type synthesis of 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine-2-thione.

Quantitative Data Summary (Representative Yields)

The following table presents typical reaction conditions and yields for the Biginelli reaction with various substituted thioureas, which can be considered as representative for reactions involving this compound.

Aldehydeβ-Dicarbonyl CompoundThiourea DerivativeSolventReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydeEthyl acetoacetate1-(Aryl)thioureaEthanol5Reflux75-90
4-ChlorobenzaldehydeEthyl acetoacetate1-(Aryl)thioureaEthanol4Reflux80-92
4-MethoxybenzaldehydeEthyl acetoacetate1-(Aryl)thioureaEthanol6Reflux70-85
3-NitrobenzaldehydeEthyl acetoacetate1-(Aryl)thioureaEthanol6Reflux72-88

Reaction Pathway Diagram

Biginelli_Reaction reagents This compound + Aldehyde + β-Dicarbonyl intermediate1 Acyliminium Ion reagents->intermediate1 Condensation intermediate2 Open-chain Intermediate intermediate1->intermediate2 Nucleophilic Addition product Dihydropyrimidine-2-thione intermediate2->product Cyclization & Dehydration

Caption: Biginelli reaction for dihydropyrimidine-2-thiones.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of diverse heterocyclic compounds. The straightforward and efficient protocols for the preparation of 2-aminothiazoles and pyrimidine derivatives, coupled with the potential for further structural modifications at the bromine position, make it a highly attractive starting material for the development of new therapeutic agents. The methodologies presented here provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds.

References

Application Notes & Protocols: Experimental Setup for Metal Complexation of 1-(3-Bromophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiourea derivatives are versatile ligands in coordination chemistry due to the presence of nitrogen and sulfur donor atoms, allowing for various coordination modes with metal ions.[1][2] These ligands and their metal complexes exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][3] 1-(3-Bromophenyl)thiourea, in particular, serves as an interesting candidate for the development of novel metal-based therapeutic agents. This document provides a detailed experimental setup for the synthesis of this compound and its subsequent complexation with various transition and precious metals, along with protocols for characterization and data presentation. The potential biological applications, such as inducing apoptosis in cancer cells, are also discussed.[4]

Materials and Equipment

1.1 Reagents:

  • 3-Bromoaniline

  • Ammonium thiocyanate (NH₄SCN)

  • Hydrochloric acid (HCl)

  • Ethanol (absolute)

  • Methanol

  • Acetone

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, K₂PdCl₄, [AuCl(PPh₃)], Ag(OTf))

  • Deionized water

1.2 Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

  • FT-IR Spectrometer

  • UV-Vis Spectrophotometer

  • NMR Spectrometer

  • Elemental Analyzer

  • Single-crystal X-ray diffractometer

Experimental Protocols

Protocol 1: Synthesis of this compound (Ligand)

This protocol describes a common method for synthesizing N-arylthioureas from the corresponding aniline.

Procedure:

  • Prepare a solution of 3-bromoaniline (0.01 mol) in a suitable solvent like acetone (50 mL).

  • In a separate flask, dissolve ammonium thiocyanate (0.01 mol) in acetone (30 mL).

  • Slowly add benzoyl chloride (0.01 mol) to the ammonium thiocyanate solution and stir. This will form benzoyl isothiocyanate in situ.

  • Add the 3-bromoaniline solution dropwise to the freshly prepared benzoyl isothiocyanate solution.

  • Reflux the reaction mixture for approximately 3-4 hours while stirring.

  • After reflux, pour the mixture into a beaker containing cold water (300 mL) to precipitate the intermediate N-benzoyl-N'-(3-bromophenyl)thiourea.

  • Filter the precipitate, wash it with water, and then hydrolyze it by heating with an aqueous solution of sodium hydroxide (10%).

  • After hydrolysis is complete (approximately 1 hour of heating), cool the solution and acidify with dilute HCl to precipitate the final product, this compound.

  • Filter the solid product, wash thoroughly with deionized water until the washings are neutral, and then recrystallize from an ethanol/water mixture.

  • Dry the purified crystals in a vacuum desiccator.

Characterization:

  • Determine the melting point.

  • Confirm the structure using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

  • Verify purity with elemental analysis (CHN).

Protocol 2: General Synthesis of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II))

This protocol is suitable for synthesizing complexes with first-row transition metals.

Procedure:

  • Dissolve this compound (0.02 mol) in absolute ethanol (30 mL). Gentle heating may be required to ensure complete dissolution.

  • In a separate flask, dissolve the corresponding metal chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O) (0.01 mol) in ethanol (30 mL).[1]

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. This corresponds to a 2:1 ligand-to-metal molar ratio.[5]

  • Heat the resulting mixture to reflux at approximately 50-60°C for 2-3 hours.[1]

  • Allow the reaction mixture to cool to room temperature. The solid complex will precipitate out of the solution. For complete precipitation, the flask can be placed in an ice bath.[5]

  • Filter the solid complex using a Büchner funnel, wash it with a small amount of cold ethanol, and then dry it in a vacuum desiccator.[1]

Protocol 3: Synthesis of Precious Metal Complexes (e.g., Au(I), Ag(I))

This protocol is adapted for precious metals like gold and silver, which may require milder conditions and specific precursors.

Procedure:

  • For a gold(I) complex, start by preparing the precursor [Au(OTf)(PPh₃)] in situ. Dissolve [AuCl(PPh₃)] (0.1 mmol) and Ag(OTf) (0.12 mmol) in dichloromethane (CH₂Cl₂) (5 mL).[6]

  • Stir the mixture at room temperature for 1 hour, protected from light. The formation of AgCl precipitate will be observed.[6]

  • Filter off the AgCl precipitate through diatomaceous earth and wash with CH₂Cl₂. The filtrate contains the desired gold precursor.

  • To this filtrate, add a solution of this compound (0.1 mmol) in CH₂Cl₂ (5 mL).

  • Stir the reaction at room temperature for 2-3 hours.

  • Reduce the solvent volume under vacuum and precipitate the complex by adding hexane.

  • Filter the resulting solid, wash with hexane, and dry under vacuum.[6]

Protocol 4: Characterization of Metal Complexes

The synthesized complexes should be characterized using a suite of analytical techniques to confirm their structure and purity.

  • Elemental Analysis (CHN): To determine the empirical formula and confirm the ligand-to-metal ratio.

  • FT-IR Spectroscopy: To identify the coordination mode of the ligand. A shift in the ν(C=S) and ν(N-H) vibrational bands compared to the free ligand indicates coordination. A shift to a lower frequency for the C=S band suggests coordination through the sulfur atom. The disappearance or broadening of N-H bands can indicate coordination through nitrogen.[2][3]

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex. The appearance of new bands not present in the free ligand, particularly d-d transition bands for transition metal complexes, provides information about the geometry around the metal center.[3][7]

  • NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., Zn(II), Cd(II), Au(I), Ag(I)), NMR can confirm the structure. Deshielding of protons near the coordination site is typically observed.[2][6]

  • Molar Conductivity Measurements: To determine if the complexes are electrolytic or non-electrolytic in nature by dissolving them in a solvent like DMSO or DMF at a known concentration (e.g., 10⁻³ M).[2]

  • X-ray Crystallography: To determine the definitive solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal ion.[8][9]

Data Presentation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Physicochemical and Crystallographic Data for this compound Ligand

Parameter Value Reference
Chemical Formula C₇H₇BrN₂S [8]
Molecular Weight 231.12 g/mol [8]
Crystal System Triclinic [8]
Space Group P-1 [8]
a (Å) 5.5308 (8) [8]
b (Å) 8.5316 (12) [8]
c (Å) 9.4249 (14) [8]
α (°) 103.500 (3) [8]
β (°) 90.878 (3) [8]
γ (°) 97.232 (4) [8]

| Volume (ų) | 428.54 (11) |[8] |

Table 2: Representative FT-IR Spectral Data (cm⁻¹) for Ligand and Metal Complex

Compound ν(N-H) ν(C-H aromatic) ν(C=S)
Free Ligand (Expected) ~3160 ~2980 ~1150
Metal Complex (Expected) Shifted / Broadened ~2980 Shifted to lower frequency (~1130)

(Note: Expected values are based on analogous thiourea derivatives reported in the literature.[3])

Table 3: Summary of Typical Reaction Conditions for Metal Complexation

Metal Ion M:L Ratio Solvent Temperature Reaction Time Reference
Co(II), Ni(II), Cu(II) 1:2 Ethanol 50-60 °C (Reflux) 2-3 hours [1]
Au(I), Ag(I) 1:1 or 1:2 Dichloromethane Room Temperature 2-3 hours [6]

| Pd(II), Pt(II) | 1:2 | Ethanol/Water | Room Temperature | ~18 hours |[2] |

Visualizations

Diagrams are provided to illustrate workflows and conceptual models relevant to the synthesis and application of these complexes.

G cluster_ligand Ligand Synthesis cluster_complex Metal Complexation cluster_char Characterization (Protocol 4) start_end start_end process process decision decision output output Reactants 3-Bromoaniline + Ammonium Thiocyanate LigandSynth Synthesize Ligand (Protocol 1) Reactants->LigandSynth PurifyLigand Purify & Dry Ligand LigandSynth->PurifyLigand Ligand This compound PurifyLigand->Ligand Complexation Synthesize Complex (Protocol 2 or 3) Ligand->Complexation MetalSalt Metal Salt (e.g., CoCl2, AuCl(PPh3)) MetalSalt->Complexation PurifyComplex Isolate & Purify Complex Complexation->PurifyComplex Complex Metal Complex PurifyComplex->Complex FTIR FT-IR Complex->FTIR NMR NMR Complex->NMR UVVis UV-Vis Complex->UVVis EA Elemental Analysis Complex->EA Xray X-ray Diffraction Complex->Xray

Caption: Experimental workflow for synthesis and characterization.

G cluster_mono Monodentate (S-Coordination) cluster_bi Bidentate (S,N-Chelation) metal M sulfur S nitrogen N carbon C r_group r_group m1 m1 s1 s1 m1->s1 σ-bond c1 c1 s1->c1 n1a n1a c1->n1a n1b n1b c1->n1b r1a R n1a->r1a r1b R' n1b->r1b m2 m2 s2 s2 m2->s2 n2a n2a m2->n2a c2 c2 s2->c2 c2->n2a n2b n2b c2->n2b r2a R r2b R' n2b->r2b

Caption: Common coordination modes of thiourea ligands with metals.[2]

G drug Au(I)-Thiourea Complex cell cell process process outcome outcome drug_node drug_node ros ↑ Reactive Oxygen Species (ROS) drug_node->ros induces mmp ↓ Mitochondrial Membrane Potential ros->mmp cytc Cytochrome c Release mmp->cytc cas9 Caspase-9 Activation cytc->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Proposed ROS-dependent apoptotic pathway for Au(I)-thiourea complexes.[4]

References

Application Notes and Protocols for Testing the Anticancer Efficacy of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in the field of oncology, demonstrating significant potential as anticancer agents.[1][2][3][4] These compounds and their derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the breast, lung, colon, and prostate, as well as leukemia.[2][4][5] The anticancer activity of thiourea derivatives is attributed to their ability to target multiple cellular pathways involved in carcinogenesis, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling proteins.[1][2][3][5]

These application notes provide a comprehensive set of protocols for the in vitro and in vivo evaluation of the anticancer efficacy of novel thiourea derivatives. The detailed methodologies for key experiments, including cytotoxicity assays, apoptosis analysis, cell cycle profiling, and investigation of signaling pathways, are designed to guide researchers in the systematic screening and characterization of these compounds.

Data Presentation: In Vitro Anticancer Activity of Selected Thiourea Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative thiourea derivatives against various human cancer cell lines. This data is essential for comparing the potency and selectivity of different compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Comp-1 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0[1]
SW620 (Colon)1.5[1]
K562 (Leukemia)6.3[1]
Comp-2 1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[1]
Comp-3 N-(Allylcarbamothioyl)-2-chlorobenzamideMCF-7 (Breast)2.6[1]
Comp-4 N-(Allylcarbamothioyl)-2-methylbenzamideMCF-7 (Breast)7.0[1]
Comp-5 1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (S-enantiomer)MCF-7 (Breast)3.0-5.5[1]
Comp-6 1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (R-enantiomer)MCF-7 (Breast)5.0-13.0[1]
Comp-7 4-(3-(2,3,4-Trichlorophenyl)thioureido)benzenesulfonamideA549 (Lung)1.2[6]
HeLa (Cervical)0.9[6]
LoVo (Colorectal)1.5[6]
MDA-MB-231 (Breast)1.1[6]
Comp-8 ATX 11 (iodine at meta position)HK-1 (Nasopharyngeal)4.7 ± 0.7[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of thiourea derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazio-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Thiourea derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[12]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the thiourea derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds at various concentrations (e.g., 0.1 to 100 µM).[9] Include a vehicle control (DMSO) and an untreated control. Incubate the plates for 48-72 hours.[9]

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Thiourea Derivatives B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 3-4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the quantification of apoptosis induced by thiourea derivatives using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[13] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[13]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Thiourea derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiourea derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Apoptosis_Assay_Workflow A Treat Cells with Thiourea Derivative B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate 15 min in Dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cell Population G->H

Workflow for apoptosis detection by flow cytometry.
Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with thiourea derivatives using propidium iodide (PI) staining and flow cytometry.[14][15][16] This method quantifies the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Thiourea derivatives

  • Cold 70% Ethanol

  • Phosphate Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[15]

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the thiourea derivative as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[17]

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M).[16]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of thiourea derivatives on key signaling pathways involved in cancer progression.[18][19][20][21]

Materials:

  • Cancer cell lines

  • Thiourea derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the thiourea derivative, then wash with cold PBS and lyse with lysis buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them by size on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[19]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt  Akt Akt Akt mTOR mTOR pAkt->mTOR Apoptosis_Inhibition Apoptosis Inhibition pAkt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Thiourea Thiourea Derivative Thiourea->Akt Inhibits

Potential inhibition of the PI3K/Akt signaling pathway by thiourea derivatives.
In Vivo Anticancer Efficacy in Animal Models

Evaluating the anticancer efficacy of promising thiourea derivatives in vivo is a critical step.[22][23][24][25] Xenograft models in immunocompromised mice are commonly used for this purpose.[23][26]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)[23]

  • Human cancer cell lines

  • Thiourea derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice into treatment and control groups. Administer the thiourea derivative (e.g., via oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined schedule and dosage.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint: Continue the study for a defined period or until the tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI).

    • At the end of the study, excise the tumors and weigh them.

    • Perform histological and immunohistochemical analysis of the tumors.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of thiourea derivatives as potential anticancer agents. By systematically assessing their cytotoxicity, mechanism of action, and in vivo efficacy, researchers can identify and advance promising lead compounds for further development. The provided data and visualizations serve as a valuable resource for understanding the therapeutic potential of this important class of molecules.

References

Application Notes and Protocols for the Evaluation of Thiourea-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiourea and its derivatives are a significant class of organic compounds extensively investigated for their efficacy as corrosion inhibitors, particularly for metals like mild steel and aluminum in acidic environments.[1][2][3] Their effectiveness is primarily attributed to the presence of sulfur and nitrogen atoms, which possess lone pair electrons, and in some cases, π-electrons from aromatic rings.[2] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosive attacks.[1][4]

The mechanism of inhibition involves the displacement of water molecules from the metal surface and the subsequent adsorption of the thiourea derivative. This process can occur via two main pathways: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, where a coordinate-type bond is formed between the heteroatoms (S, N) and the vacant d-orbitals of the metal.[2] The structure of the thiourea derivative, including the nature of its substituent groups, significantly influences its adsorption behavior and, consequently, its inhibition efficiency.[5][6][7]

This document provides a comprehensive guide to the standard methodologies employed in the evaluation of thiourea-based corrosion inhibitors, complete with detailed experimental protocols, data presentation guidelines, and visual workflows to aid in experimental design and interpretation.

Mechanism of Action: Thiourea-Based Inhibition

The primary role of thiourea-based inhibitors is to form a stable protective layer on the metal surface. In an acidic medium, the thiourea molecule can become protonated, particularly at the sulfur atom, which enhances its interaction with the negatively charged metal surface.[4] The adsorbed inhibitor molecules then block the active sites where corrosion reactions (anodic metal dissolution and cathodic hydrogen evolution) would typically occur.[2]

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface Interaction cluster_result Inhibition Outcome Thiourea Thiourea Derivative SC(NHR)2 Protonation Protonated Thiourea [HSC(NHR)2]+ Thiourea->Protonation Protonation H_ion H+ Ions H_ion->Protonation Adsorption Adsorption at Active Sites Protonation->Adsorption Adsorption (Chemi/Physisorption) Metal Metal Surface (e.g., Fe) Metal->Adsorption Film Protective Inhibitor Film Adsorption->Film BlockAnodic Blocks Anodic Dissolution (Fe → Fe2+ + 2e-) Film->BlockAnodic BlockCathodic Blocks Cathodic Reaction (2H+ + 2e- → H2) Film->BlockCathodic CorrosionInhibited Corrosion Inhibited BlockAnodic->CorrosionInhibited BlockCathodic->CorrosionInhibited

Caption: Mechanism of thiourea as a corrosion inhibitor.

Experimental Workflow for Inhibitor Evaluation

A systematic approach is crucial for the comprehensive evaluation of a novel thiourea-based corrosion inhibitor. The workflow typically integrates theoretical calculations with a suite of experimental techniques to build a complete picture of the inhibitor's performance and mechanism.

Start Synthesize/Acquire Thiourea Derivative Quantum Theoretical Study (Quantum Chemical Calculations) Start->Quantum WeightLoss Gravimetric Method (Weight Loss) Start->WeightLoss Electrochem Electrochemical Tests (PDP & EIS) Start->Electrochem Mechanism Determine Adsorption Isotherm & Inhibition Mechanism Quantum->Mechanism DataAnalysis Data Analysis & Inhibition Efficiency (IE%) Calculation WeightLoss->DataAnalysis Electrochem->DataAnalysis SurfaceAnalysis Surface Characterization (SEM, XPS, AFM) DataAnalysis->SurfaceAnalysis DataAnalysis->Mechanism SurfaceAnalysis->Mechanism Conclusion Comprehensive Evaluation & Conclusion Mechanism->Conclusion Inhibitor Thiourea-Based Corrosion Inhibitor WeightLoss Weight Loss Inhibitor->WeightLoss PDP Potentiodynamic Polarization (PDP) Inhibitor->PDP EIS Electrochemical Impedance (EIS) Inhibitor->EIS SEM_AFM SEM / AFM Inhibitor->SEM_AFM XPS XPS Inhibitor->XPS DFT Quantum Chemistry (DFT) Inhibitor->DFT IE_Avg Average Corrosion Rate & IE% WeightLoss->IE_Avg Provides Kinetics Corrosion Kinetics (icorr) & Inhibition Type (Anodic/Cathodic) PDP->Kinetics Provides Mechanism Protective Film Properties (Rct) & Adsorption Mechanism EIS->Mechanism Provides Morphology Surface Morphology & Roughness SEM_AFM->Morphology Provides Composition Surface Film Composition XPS->Composition Provides Structure Molecular Structure-Activity Relationship DFT->Structure Provides

References

Application Notes and Protocols for 1-(3-Bromophenyl)thiourea in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for 1-(3-Bromophenyl)thiourea and its derivatives. This document is intended to serve as a foundational resource for researchers investigating this class of compounds for the development of novel therapeutic agents.

Introduction

Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1] The presence of the thiourea moiety (-(NH)C(S)(NH)-) allows for diverse chemical modifications and interactions with biological targets. N-aryl thioureas, in particular, have demonstrated significant potential as anticancer, antibacterial, and anti-inflammatory agents. This compound, a member of this class, serves as a valuable starting material and a compound of interest for therapeutic development. The bromine substitution on the phenyl ring can influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity.

Synthesis of this compound

A general and reliable method for the synthesis of N-aryl thioureas involves the reaction of an aromatic amine with a source of thiocyanate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis described by Fun et al. (2012).[2]

Materials:

  • 3-Bromoaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)[3]

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • Ethanol or Ethyl acetate for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 3-bromoaniline in water and add concentrated HCl.

  • Add a solution of potassium thiocyanate in water to the flask.

  • The reaction mixture is then heated under reflux for several hours.

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • The crude product is washed with water to remove any remaining salts.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield this compound as a solid.

Workflow for Synthesis and Purification:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Bromoaniline D Dissolve in Water + HCl A->D B Potassium Thiocyanate E Add KSCN Solution B->E C Conc. HCl C->D D->E F Reflux E->F G Cool to RT F->G H Filter Precipitate G->H I Wash with Water H->I J Recrystallize I->J K This compound J->K

Caption: General workflow for the synthesis of this compound.

Therapeutic Applications and Biological Activity

Thiourea derivatives have been extensively studied for various therapeutic applications. While specific data for this compound is limited in publicly available literature, the activities of structurally related N-aryl and bromophenyl-containing thioureas provide strong indications of its potential.

Anticancer Activity

Numerous 1,3-disubstituted thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[6][7]

Table 1: Cytotoxic Activity of Representative 1,3-Disubstituted Thiourea Derivatives

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)MTT Assay9.0[5]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)MTT Assay1.5[5]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (Leukemia)MTT Assay6.3[5]
N¹,N³-disubstituted-thiosemicarbazone 7 (benzodioxole moiety)HCT116 (Colon)MTT Assay1.11[7]
1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-3 (Leukemia)MTT Assay1.62[8]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general method for assessing the in vitro cytotoxicity of thiourea compounds.[9][10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • 96-well plates

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antibacterial Activity

Thiourea derivatives are known to possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria.[12][13] The mechanism may involve the inhibition of essential bacterial enzymes like DNA gyrase.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound (or derivative) dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Certain thiourea derivatives have shown promising anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[14][16]

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in saline

  • This compound (or derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Administer the test compound orally or intraperitoneally to the animals.

  • After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • A control group receives only the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Potential Mechanisms of Action

The therapeutic effects of thiourea derivatives are often linked to their ability to modulate key cellular signaling pathways.

Induction of Apoptosis

Many anticancer thioureas exert their effect by inducing programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases.[7][17]

G cluster_pathway Apoptosis Induction by Thiourea Derivatives Thiourea This compound Derivative ROS ↑ ROS Production Thiourea->ROS ER_Stress ER Stress ROS->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase12 Caspase-12 Activation ER_Stress->Caspase12 CytoC Cytochrome c Release Mitochondria->CytoC Caspase3 Caspase-3 Activation Caspase12->Caspase3 Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by thiourea derivatives.
Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival.[18][19] Dysregulation of this pathway is implicated in both cancer and inflammatory diseases. Some thiourea derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[20][21]

G cluster_nfkb Inhibition of NF-κB Signaling by Thiourea Derivatives Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P IkB->Inhibition Degradation NFkB_p50 p50 NFkB_dimer p65/p50 NFkB_p65 p65 NFkB_dimer->IkB Nucleus Nucleus NFkB_dimer->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Thiourea This compound Derivative Thiourea->IKK Inhibition

Caption: Inhibition of the canonical NF-κB signaling pathway by thiourea derivatives.

Conclusion

This compound is a readily accessible compound that serves as a promising scaffold for the development of new therapeutic agents. Based on the biological activities of related compounds, it holds potential for anticancer, antibacterial, and anti-inflammatory applications. The protocols provided herein offer a starting point for the synthesis and biological evaluation of this compound and its future derivatives. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-(3-Bromophenyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of 3-bromoaniline with a thiocyanate salt or an isothiocyanate. The two primary approaches are:

  • Direct Synthesis from 3-Bromoaniline and Thiocyanate: This method involves reacting 3-bromoaniline with an alkali metal thiocyanate (e.g., potassium thiocyanate or ammonium thiocyanate) in the presence of an acid.[1][2]

  • Two-Step Synthesis via Benzoyl Isothiocyanate: This approach involves the initial formation of a benzoyl isothiocyanate intermediate from benzoyl chloride and a thiocyanate salt. This intermediate then reacts with 3-bromoaniline to form an N-benzoyl-N'-(3-bromophenyl)thiourea, which is subsequently hydrolyzed to yield the desired product.[3][4]

Q2: What is the general reaction mechanism for the synthesis of thiourea from an amine and a thiocyanate?

A2: The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate (which can be formed in situ from the thiocyanate salt and acid). This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final neutral thiourea product.[5][6]

Q3: How do the electronic properties of the starting materials affect the reaction?

A3: The reaction rate is influenced by the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. Electron-donating groups on the aniline increase its nucleophilicity, speeding up the reaction. Conversely, electron-withdrawing groups, like the bromo group in 3-bromoaniline, decrease the nucleophilicity of the amine, which may require more forcing conditions (e.g., heating) to achieve a reasonable reaction rate.[5]

Q4: What are some common side reactions to be aware of during the synthesis?

A4: Depending on the reaction conditions, several side reactions can occur, potentially lowering the yield of the desired product. These include:

  • Formation of Dicyandiamide: This can be a significant byproduct when using calcium cyanamide, though less common in the described methods.[7]

  • Formation of Guanidine Derivatives: Thiourea can sometimes react further to form guanidine derivatives.[7]

  • Hydrolysis of the Product: In the presence of strong acids or bases, the thiourea product can be hydrolyzed.[7]

Experimental Protocols

Protocol 1: Direct Synthesis from 3-Bromoaniline and Potassium Thiocyanate

This protocol is adapted from a common laboratory procedure for the synthesis of aryl thioureas.[1]

Materials:

  • 3-Bromoaniline

  • Potassium Thiocyanate (KSCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethyl Acetate (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline, potassium thiocyanate, and water.

  • Slowly add concentrated hydrochloric acid to the mixture with stirring.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then stir overnight.

  • The precipitated product is collected by filtration.

  • Wash the crude product with water to remove any remaining salts.

  • Dry the product.

  • Recrystallize the crude this compound from ethyl acetate to obtain a purified product.[1]

Quantitative Data:

ReagentMolar RatioExample Quantity
3-Bromoaniline11.39 g (0.0081 mol)[1]
Potassium Thiocyanate~1.751.4 g (0.0142 mol)[1]
Water-20 ml[1]
Conc. HCl-1.6 ml[1]
Reaction Time -3 hours at reflux[1]
Purification -Recrystallization from ethyl acetate[1]
Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times.[8][9]

Materials:

  • 3-Bromoaniline

  • Ammonium Thiocyanate (NH₄SCN)

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a microwave-safe reaction vessel, prepare a solution of 3-bromoaniline in aqueous HCl.

  • Add ammonium thiocyanate to the solution.

  • Place the vessel in a microwave reactor and heat for a short duration (e.g., 15 minutes).

  • After the reaction, cool the mixture.

  • Add water and stir to induce precipitation of the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Purify by recrystallization if necessary.

Quantitative Data:

ReagentMolar RatioExample Quantity (for phenylthiourea)
Aniline (analogue)10.1 mole[9]
Ammonium Thiocyanate10.1 mole[9]
HCl-9 ml[9]
Water-25 ml[9]
Reaction Time -15 minutes in microwave[9]
Reported Yield -86.3% (for phenylthiourea)[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Extend the reflux time and monitor the reaction by TLC until the starting material is consumed. Ensure the reflux temperature is maintained.
2. Poor Nucleophilicity of Amine: The bromo-substituent on the aniline reduces its reactivity.2. Consider using a more forcing condition, such as a higher boiling point solvent (if applicable and compatible) or a microwave-assisted method to enhance the reaction rate.[8][9]
3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal.3. Ensure accurate measurement of starting materials. A slight excess of the thiocyanate salt can sometimes drive the reaction to completion.[1]
4. Decomposition of Product: Prolonged heating or harsh acidic conditions.4. Minimize reaction time once completion is observed. Neutralize the acid during workup if product instability is suspected.
Product Does Not Precipitate Upon Cooling 1. Product is Soluble in the Reaction Mixture: The concentration of the product in the solvent is below its saturation point.1. Try to reduce the volume of the solvent by evaporation. Alternatively, add an anti-solvent (a solvent in which the product is insoluble but the impurities are soluble) to induce precipitation. Pouring the reaction mixture into a large volume of cold water can also be effective.[10]
2. Formation of an Oil: The product may be an oil at room temperature, or impurities are preventing crystallization.2. Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. If this fails, purification by column chromatography is recommended.[5]
Presence of Impurities in the Final Product 1. Unreacted Starting Materials: Incomplete reaction.1. Optimize reaction conditions (time, temperature) to ensure full conversion of the starting materials. Purify the product by recrystallization or column chromatography.
2. Side Products: Formation of byproducts like symmetrical diarylthioureas.2. Recrystallization is often effective in removing side products. Choose a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
3. Inorganic Salts: Residual thiocyanate or hydrochloride salts from the reaction.3. Ensure the product is thoroughly washed with water after filtration to remove any water-soluble inorganic salts.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification A 3-Bromoaniline D Mix and Reflux (3-4 hours) A->D B Potassium Thiocyanate B->D C HCl (aq) C->D E Cool and Stir (Overnight) D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Ethyl Acetate G->H I Dry Final Product H->I troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction poor_nucleophilicity Poor Amine Nucleophilicity? start->poor_nucleophilicity wrong_stoichiometry Incorrect Stoichiometry? start->wrong_stoichiometry extend_time Increase Reaction Time/ Temperature incomplete_reaction->extend_time Yes microwave Use Microwave Synthesis poor_nucleophilicity->microwave Yes check_measurements Verify Reagent Amounts wrong_stoichiometry->check_measurements Yes

References

Technical Support Center: Crystallization of 1-(3-Bromophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the crystallization of 1-(3-Bromophenyl)thiourea. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification experiments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific challenges you may face during the crystallization of this compound.

Q1: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A1: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This is often because the melting point of the solute is below the boiling point of the solvent, or the solution was cooled too rapidly.[1] To resolve this, you should:

  • Reheat the solution to dissolve the oil completely.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool down much more slowly to provide sufficient time for crystal nucleation.[1]

  • Consider using a solvent with a lower boiling point.[1]

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: This phenomenon is known as supersaturation, where the solution contains more dissolved solute than can ordinarily be held at that temperature. To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod at the solution's meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

  • Add a seed crystal of this compound to the solution. This provides a template for other molecules to crystallize upon.

  • Cool the solution further by placing it in an ice bath to decrease the solubility of the compound and promote crystallization.

  • Evaporate some of the solvent to increase the concentration of the solute and reach the saturation point.[1]

Q3: The crystal yield is very low. What are the common causes and how can I improve it?

A3: A low yield of recovered crystals is a frequent issue in recrystallization. The primary causes include:

  • Using too much solvent: This prevents the solution from becoming saturated upon cooling, leading to poor or no crystal formation.[1] The remedy is to gently heat the solution and evaporate some of the solvent to increase the concentration.[1]

  • The compound is too soluble in the cold solvent: If the compound remains significantly soluble even at low temperatures, the recovery will be poor. Selecting a different solvent system where the compound has very low solubility at cold temperatures is the best solution.[1]

  • Premature crystallization during hot filtration: If the solution cools too much while being filtered to remove impurities, the product can crystallize in the filter funnel. To prevent this, ensure the filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution through it.[1]

Q4: The resulting crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

A4: Colored impurities can often be removed by using activated charcoal.

  • After dissolving your crude product in the hot solvent, remove the solution from the heat source.

  • Add a small amount of activated charcoal to the flask.

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot gravity filtration to remove the activated charcoal, ensuring the apparatus is pre-heated to prevent premature crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Ethyl acetate has been successfully used for the recrystallization of this compound, yielding colorless plates.[2] The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point.[1]

Q2: How much solvent is appropriate for the recrystallization process?

A2: The key is to use the minimum amount of hot solvent required to completely dissolve the crude this compound.[1] Using an excessive amount of solvent is a common mistake that results in a low yield because the solution may not become saturated as it cools.[1]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point for this compound is between 150-151 °C (389–391 K).[2][3] A sharp melting point within this range is a good indicator of the compound's purity.

Quantitative Data Summary

The table below summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₇BrN₂S[2][3]
Molecular Weight 231.113 g/mol [3]
Melting Point 150-151 °C (389–391 K)[2][3]
Appearance Colorless plates[2]
Crystal System Triclinic[2]
Space Group P-1[2]

Experimental Protocol: Recrystallization

This section provides a detailed methodology for the recrystallization of this compound based on reported procedures.[2]

Materials:

  • Crude this compound

  • Ethyl acetate (recrystallization solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethyl acetate. Heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.[1]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If activated charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove insoluble impurities.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should commence as the solution cools and becomes saturated. To maximize the yield, place the flask in an ice bath once it has reached room temperature.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities from the mother liquor.[1]

  • Drying: Dry the crystals completely. This can be achieved by air drying on the filter paper or by placing them in a desiccator.

Visualizations

The following diagrams illustrate the experimental workflow and troubleshooting logic for the crystallization process.

G start Start: Crude This compound dissolve Dissolve in minimal hot ethyl acetate start->dissolve hot_filter_q Insoluble impurities or color present? dissolve->hot_filter_q decolorize Add activated charcoal, reheat solution hot_filter_q->decolorize Yes cool Cool solution slowly to room temperature hot_filter_q->cool No hot_filter Perform hot gravity filtration decolorize->hot_filter hot_filter->cool ice_bath Place in ice bath to maximize yield cool->ice_bath isolate Isolate crystals via vacuum filtration ice_bath->isolate wash Wash with ice-cold ethyl acetate isolate->wash dry Dry purified crystals wash->dry end End: Pure Crystals dry->end

Caption: General workflow for single-solvent recrystallization.

G start Problem Occurred During Crystallization q1 What is the issue? start->q1 no_crystals No Crystals Formed q1->no_crystals Supersaturation oiling_out Compound Oiled Out q1->oiling_out Phase Separation low_yield Low Crystal Yield q1->low_yield Poor Recovery sol_no_crystals1 1. Scratch flask interior 2. Add seed crystal 3. Evaporate solvent no_crystals->sol_no_crystals1 sol_oiling_out1 1. Reheat solution 2. Add more solvent 3. Cool slowly oiling_out->sol_oiling_out1 q2 Possible Cause? low_yield->q2 too_much_solvent Too much solvent used q2->too_much_solvent premature_crystallization Premature crystallization during filtration q2->premature_crystallization sol_too_much_solvent Evaporate excess solvent and re-cool too_much_solvent->sol_too_much_solvent sol_premature Pre-heat filtration apparatus and repeat premature_crystallization->sol_premature

Caption: Decision-making flowchart for troubleshooting problems.

References

Technical Support Center: Purification of N-Arylthiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-arylthiourea compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of N-arylthiourea compounds.

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Evaporate some of the solvent to concentrate the solution and attempt to crystallize again.[1] - Choose a different solvent where the compound has lower solubility at cold temperatures.[1] - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.[1]
Formation of an Oil Instead of Crystals ("Oiling Out") - The melting point of the solute is below the boiling point of the solvent.- The solution was cooled too rapidly.- High concentration of impurities.- Reheat the solution, add more solvent, and cool slowly.[1] - Select a solvent with a lower boiling point.[1] - If impurities are suspected, consider a preliminary purification step like column chromatography.[1]
Crystals are Colored - Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1]
Crystallization is Too Quick - The solution is supersaturated and cooling too fast, trapping impurities.- Reheat the solution and add a small amount of additional solvent to slightly decrease saturation. Allow the solution to cool more slowly.
Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate solvent system (eluent).- Column was packed improperly.- Column was overloaded with crude product.- Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound. - Ensure the column is packed uniformly without any cracks or channels. - Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly (Low Retention) - The eluent is too polar.- Decrease the polarity of the solvent system (e.g., increase the proportion of the non-polar solvent).
Compound Does Not Elute from the Column (High Retention) - The eluent is not polar enough.- Gradually increase the polarity of the solvent system (e.g., increase the proportion of the polar solvent).
Streaking or Tailing of Bands - The compound is interacting too strongly with the stationary phase.- The compound is not very soluble in the eluent.- The column is overloaded.- Add a small amount of a more polar solvent or a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. - Choose a solvent system in which the compound is more soluble. - Decrease the amount of sample loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-arylthioureas?

A1: Common impurities include unreacted starting materials (anilines and isothiocyanates), and side products such as di-substituted ureas (if water is present) and thiuram disulfides (in syntheses using carbon disulfide).[2] Thermal degradation of the aryl isothiocyanate can also lead to various byproducts.[2]

Q2: What is the best initial purification technique for a solid N-arylthiourea crude product?

A2: For solid crude products, recrystallization is often the most effective and straightforward initial purification method.[1] It is generally a good first choice before attempting more complex techniques like column chromatography.

Q3: How do I select a suitable solvent for the recrystallization of my N-arylthiourea compound?

A3: An ideal recrystallization solvent should dissolve the N-arylthiourea compound well at elevated temperatures but poorly at room temperature.[1] A systematic solvent screening with small amounts of your compound in various solvents is the best approach to identify a suitable one.[1]

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when recrystallization is ineffective, if the crude product is an oil, or when multiple impurities with similar polarities to the product are present as observed by TLC.

Q5: Can I use acid-base extraction to purify my N-arylthiourea?

A5: While N-arylthioureas are generally weak acids, acid-base extraction is not a commonly employed primary purification technique for them. However, an acidic wash can be effective for removing basic impurities like unreacted anilines during the workup.

Quantitative Data on Purification

Recrystallization Solvent Systems for N-Arylthioureas
Compound TypeRecrystallization Solvent(s)Typical Yield (%)Purity
N-Aryl-N'-benzoylthioureasEthanol75-90>98% (by HPLC)
N,N'-DiphenylthioureaEthanol80-95>99% (by NMR)
N-(2-pyridyl)-N'-(aryl)thioureasIsopropanol70-85>98% (by LC-MS)
N-(4-chlorophenyl)thioureaAqueous Ethanol85-95>99% (by elemental analysis)
Column Chromatography Parameters for N-Arylthiourea Purification
Stationary PhaseEluent System (v/v)Loading Capacity (% w/w)Typical Recovery (%)
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (gradient)1-570-90
Silica Gel (230-400 mesh)Dichloromethane:Methanol (gradient)1-365-85
Alumina (neutral)Toluene:Acetone (gradient)2-675-92

Experimental Protocols

Protocol 1: General Recrystallization of an N-Arylthiourea
  • Dissolution: In an Erlenmeyer flask, add the crude N-arylthiourea solid. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum or by air drying.

Protocol 2: Purification of an N-Arylthiourea by Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system by running thin-layer chromatography (TLC) of the crude product. A good solvent system will give the desired compound an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude N-arylthiourea in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-arylthiourea.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude N-Arylthiourea Recrystallization Recrystallization Crude->Recrystallization Solid Product ColumnChrom Column Chromatography Crude->ColumnChrom Oily or Complex Mixture PureProduct Pure N-Arylthiourea Recrystallization->PureProduct PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Further Purification ColumnChrom->PureProduct PrepHPLC->PureProduct Analysis Purity Check (TLC, NMR, HPLC, MS) PureProduct->Analysis

Caption: General purification workflow for N-arylthiourea compounds.

References

Technical Support Center: Preventing Byproduct Formation in Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing byproduct formation during thiourea synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for thiourea and their potential byproducts?

A1: The choice of synthetic route significantly influences the byproduct profile. Here are some common methods and their associated impurities:

  • From Isothiocyanate and Amine: This is a widely used and often high-yielding method.[1] Potential byproducts include unreacted starting materials and, if the isothiocyanate is unstable, its decomposition products.

  • From Urea and Lawesson's Reagent: This method involves the thionation of urea. A common byproduct is a thiophosphorus ylide.[4]

  • From Calcium Cyanamide: This industrial method can be prone to the formation of dicyandiamide, especially in alkaline conditions.[5][6]

Q2: I'm observing a low yield in my thiourea synthesis. What are the likely causes and how can I address them?

A2: Low yields can arise from several factors, largely dependent on your chosen synthetic method. Key issues include poor nucleophilicity of the amine, steric hindrance, instability of intermediates, and suboptimal reaction conditions.[1][3] For a systematic approach to diagnosing and resolving low yield, refer to the troubleshooting workflow diagram below.

Q3: My N,N'-disubstituted thiourea synthesis from an amine and carbon disulfide is producing a significant amount of the symmetrical thiourea. How can I favor the formation of the unsymmetrical product?

A3: The formation of a symmetrical thiourea occurs when the in situ generated isothiocyanate reacts with the initial amine instead of the second, different amine. To minimize this, a two-step, one-pot approach can be effective. First, form the isothiocyanate from the primary amine and carbon disulfide, and only then add the second amine to the reaction mixture.[1]

Q4: I am using the calcium cyanamide method and getting significant amounts of dicyandiamide. How can I prevent this?

A4: Dicyandiamide formation is a common issue in the calcium cyanamide process, favored by alkaline conditions.[6] To suppress its formation, it is crucial to control the pH of the reaction mixture, keeping it from becoming too alkaline. Additionally, maintaining a lower reaction temperature can help minimize this side reaction.[5]

Q5: My purified thiourea derivative is an oil and will not crystallize. What are my options for purification?

A5: When a product "oils out" instead of crystallizing, it may be due to the presence of impurities or the inherent physical properties of the compound.[7] Column chromatography is a reliable method for purifying non-crystalline or oily products. Alternatively, trituration, which involves vigorously stirring the oil with a poor solvent, can sometimes induce crystallization by washing away impurities.[7]

Troubleshooting Guides

Issue: Low Yield in Thiourea Synthesis from Isothiocyanate and Amine
Potential CauseRecommended SolutionExpected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1]Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[1]
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1]Increased conversion to the desired thiourea product.[1]
Low Amine Nucleophilicity For weakly nucleophilic amines (e.g., those with electron-withdrawing groups), add a non-nucleophilic base like triethylamine to activate the amine.[1]Enhanced reaction rate and higher yield.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess of the more stable reactant.Drive the reaction to completion.[1]
Issue: Problems with Thiourea Synthesis from Amine and Carbon Disulfide
Potential CauseRecommended SolutionExpected Outcome
No Product Formation For weakly nucleophilic amines, such as 4-nitroaniline, consider using a stronger base or a phase transfer catalyst. Alternatively, a different synthetic route, like using thiophosgene, may be more successful.[1]Initiation of the reaction and formation of the desired product.
Formation of Symmetrical Thiourea Only When synthesizing an unsymmetrical thiourea, if the intermediate isothiocyanate reacts with the starting amine, a symmetrical product will form. To avoid this, control the stoichiometry carefully and consider a two-step, one-pot approach where the isothiocyanate is formed first before adding the second amine.[1]Formation of the desired unsymmetrical thiourea.
Low Yield The dithiocarbamate intermediate may not be efficiently converting to the isothiocyanate. The addition of a coupling reagent like a carbodiimide can facilitate this conversion.[1]Improved yield of the target thiourea.

Data Presentation

Table 1: Comparison of Yields for a Thiourea Derivative from Methyl Isoeugenol (MIE) and Methyl Eugenol (ME)

PrecursorIntermediateYield of Intermediate (%)Final ProductOverall Yield (%)Reference
Methyl Isoeugenol (MIE)MIE-Isothiocyanate40MIE-Thiourea Derivative35[8]
Methyl Eugenol (ME)ME-Isothiocyanate70ME-Thiourea Derivative62[8]

Table 2: Effect of Reaction Temperature on the Yield of Thiourea from Urea and Lawesson's Reagent

Temperature (°C)Temperature (K)Yield (%)Reference
5532852.31[9]
6533859.25[9]
7534864.14[9]
8535861.58[9]
9536858.72[9]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Disubstituted Thioureas from an Amine and Isothiocyanate

Materials:

  • Primary or secondary amine

  • Isothiocyanate

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine (1.0 equivalent) in DCM or THF in a round-bottom flask.

  • Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[10]

Protocol 2: Synthesis of Symmetrical Thioureas from an Amine and Carbon Disulfide

Materials:

  • Primary amine

  • Carbon disulfide

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask, dissolve the amine (e.g., 1.83 moles of ethylenediamine) in a mixture of ethanol and water.[11]

  • Add carbon disulfide dropwise to the amine solution. The reaction is often exothermic and may require cooling.[11]

  • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

  • Add concentrated hydrochloric acid and continue to reflux for 9-10 hours.[11]

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the crystals by filtration and wash with a cold solvent like acetone.[11]

Protocol 3: Synthesis of Thiourea from Urea and Lawesson's Reagent

Materials:

  • Urea

  • Lawesson's Reagent

  • Tetrahydrofuran (THF), analytical grade

  • n-Butanol (for purification)

Procedure:

  • In a reaction flask, combine urea and Lawesson's reagent in a 2:1 mass ratio.[9]

  • Add THF as the solvent.

  • Purge the flask with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to 75°C (348 K) and stir for 3.5 hours.[9]

  • After cooling to room temperature, add n-butanol to dissolve the crude product.

  • Filter the solution to separate the desired thiourea from insoluble byproducts. The thiourea can be recovered from the filtrate, typically through recrystallization from ethanol.[9]

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Amine, Isothiocyanate/CS2, Solvent) reaction 2. Reaction Setup (Stirring, Temperature Control) reagents->reaction monitoring 3. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Work-up (Extraction, Washing) monitoring->workup purification 5. Purification (Recrystallization, Chromatography) workup->purification characterization 6. Characterization (NMR, IR, MS) purification->characterization

General experimental workflow for thiourea synthesis.

troubleshooting_low_yield start Low Yield Observed check_purity Check Starting Material Purity? start->check_purity purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Yes check_conditions Optimize Reaction Conditions? check_purity->check_conditions No purify_reagents->check_conditions increase_temp Increase Temperature/ Prolong Time check_conditions->increase_temp Yes check_nucleophilicity Is Amine a Weak Nucleophile? check_conditions->check_nucleophilicity No use_catalyst Consider Catalyst/ Microwave increase_temp->use_catalyst use_catalyst->check_nucleophilicity add_base Add Non-nucleophilic Base (e.g., Et3N) check_nucleophilicity->add_base Yes re_evaluate Re-evaluate Yield check_nucleophilicity->re_evaluate No add_base->re_evaluate

Troubleshooting workflow for low reaction yield.

cs2_mechanism cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Isothiocyanate Formation cluster_step3 Step 3: Thiourea Formation Amine R-NH2 (Amine) Dithiocarbamate R-NH-C(=S)S- (Dithiocarbamate Intermediate) Amine->Dithiocarbamate + CS2 CS2 CS2 (Carbon Disulfide) Isothiocyanate R-N=C=S (Isothiocyanate) Dithiocarbamate->Isothiocyanate - H2S Thiourea R-NH-C(=S)NH-R' (Thiourea) Isothiocyanate->Thiourea + R'-NH2 Amine2 R'-NH2 (Second Amine)

Mechanism of thiourea synthesis from amine and CS2.

byproduct_formation CaCN2 CaCN2 (Calcium Cyanamide) H2NCN H2NCN (Cyanamide) CaCN2->H2NCN + H2O Thiourea SC(NH2)2 (Thiourea) H2NCN->Thiourea + H2S Dicyandiamide HN=C(NH2)NHCN (Dicyandiamide - Byproduct) H2NCN->Dicyandiamide + H2NCN Alkaline Alkaline Conditions Alkaline->Dicyandiamide

Byproduct formation pathway of dicyandiamide.

References

Technical Support Center: 1-(3-Bromophenyl)thiourea Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of 1-(3-Bromophenyl)thiourea production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: A prevalent laboratory method involves the reaction of 3-bromoaniline with a source of thiocyanate, such as potassium or ammonium thiocyanate, in the presence of an acid like hydrochloric acid. The reaction mixture is typically heated to reflux. An alternative high-yielding method is the reaction of 3-bromophenyl isothiocyanate with ammonia or a primary/secondary amine.[1][2]

Q2: What are the primary challenges when scaling up this synthesis?

A2: The primary challenges in scaling up the production of this compound include:

  • Exothermic Reaction Management: The reaction can be exothermic, and improper heat management at a larger scale can lead to temperature spikes, promoting side reactions and impurities.[3][4]

  • Mixing and Homogeneity: Ensuring uniform mixing of reactants in large vessels is critical to avoid localized "hot spots" and maintain consistent reaction rates.[3][5]

  • Solid Handling and Isolation: Handling large quantities of raw materials and isolating the final product via filtration and drying can present logistical and safety challenges.

  • Impurity Profile: Impurities that are minor at the lab scale can become significant issues at an industrial scale, requiring more robust purification methods.

  • Solvent and Reagent Selection: The choice of solvents and reagents needs to be re-evaluated for cost, safety, and environmental impact at a larger scale.

Q3: What are the key safety considerations for large-scale production?

A3: Key safety considerations include:

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.

  • Ventilation: Production should be carried out in a well-ventilated area or in a closed system to avoid inhalation of dust or vapors.

  • Exotherm Control: Implement robust temperature monitoring and cooling systems to manage the reaction exotherm and prevent thermal runaway.[3][4]

  • Material Handling: Safe procedures for charging reactors with solids and for handling large volumes of solvents are essential.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Recommended Solution for Scale-Up Expected Outcome
Incomplete Reaction - Monitor reaction progress using in-process controls (e.g., HPLC).- Ensure efficient mixing to maintain homogeneity.- Gradually increase reaction temperature, monitoring for impurity formation.- Consider a slight excess of the more stable reactant.Drive the reaction to completion, maximizing the conversion of the limiting reagent.
Degradation of Reactants or Product - For syntheses involving 3-bromophenyl isothiocyanate, use freshly prepared or high-purity starting material.- Store isothiocyanates in a cool, dark, and dry environment.[1]- Minimize reaction time at elevated temperatures.Improved yield and reduced formation of degradation-related impurities.
Poor Nucleophilicity of Amine - While 3-bromoaniline is generally reactive enough, for analogous reactions with less nucleophilic amines, consider the addition of a non-nucleophilic base (e.g., triethylamine) to activate the amine.[1]Enhanced reaction rate and higher yield.
Issue 2: Impurity Formation
Potential Impurity Potential Cause Mitigation and Purification Strategy for Scale-Up
Unreacted 3-Bromoaniline - Incomplete reaction.- Incorrect stoichiometry.- Ensure complete reaction using in-process monitoring.- Recrystallization of the final product is often effective for removing residual starting materials.
Symmetrical Thiourea (bis-(3-bromophenyl)thiourea) - Side reaction, particularly if the isothiocyanate intermediate reacts with the starting amine.[1]- Maintain strict stoichiometric control.- Control the rate of addition of reagents to minimize the concentration of reactive intermediates.
Byproducts from Isothiocyanate Decomposition - Instability of the isothiocyanate, especially at elevated temperatures.[1]- Use the isothiocyanate as soon as possible after preparation or procure from a reliable source.- Consider an in-situ generation of the isothiocyanate.

Experimental Protocols with Scale-Up Considerations

Protocol 1: Synthesis from 3-Bromoaniline and Potassium Thiocyanate

Laboratory Scale (Illustrative)

  • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 3-bromoaniline (e.g., 1.39 g, 0.0081 mol), potassium thiocyanate (e.g., 1.4 g, 0.0142 mol), and water (e.g., 20 ml).[2]

  • Slowly add concentrated hydrochloric acid (e.g., 1.6 ml) with stirring.[2]

  • Heat the mixture to reflux and maintain for 3 hours.[2]

  • Cool the reaction mixture to room temperature and stir overnight.[2]

  • Filter the precipitated solid, wash with water, and dry.[2]

  • Recrystallize from a suitable solvent like ethyl acetate to obtain pure this compound.[2]

Scale-Up Considerations:

  • Reactor: Use a glass-lined or stainless steel reactor with appropriate heating and cooling capabilities.

  • Reagent Addition: The addition of hydrochloric acid should be done at a controlled rate to manage the initial exotherm.

  • Mixing: Ensure the stirrer design provides adequate agitation to keep the solids suspended and maintain a uniform temperature.

  • Isolation: Use a centrifuge or a filter press for large-scale filtration. Ensure the drying process (e.g., in a vacuum oven) is well-controlled to prevent product degradation.

Parameter Laboratory Scale Pilot/Production Scale Consideration
Solvent Volume ~15 mL / g of anilineMinimize for process efficiency, but ensure good slurry mixing.
Temperature Control Heating mantleJacketed reactor with controlled heating/cooling fluid.
Agitation Magnetic stir barMechanical stirrer (e.g., impeller, anchor) designed for solid suspensions.
Work-up Buchner funnelCentrifuge or filter press.

Visualizations

G General Synthesis Workflow cluster_0 Raw Material Preparation cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification and Drying RM_Aniline 3-Bromoaniline Reactor Charge Reactor RM_Aniline->Reactor RM_Thio Potassium Thiocyanate RM_Thio->Reactor RM_Acid Hydrochloric Acid RM_Acid->Reactor RM_Solvent Water/Solvent RM_Solvent->Reactor Heating Heat to Reflux Reactor->Heating Monitoring In-Process Control (IPC) Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Filtration Filter Product Cooling->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Drying Dry Final Product Recrystallization->Drying Final_Product This compound Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

G Troubleshooting Low Yield Start Low Yield Observed Check_IPC Check In-Process Controls (IPC) for reaction completion Start->Check_IPC Incomplete Reaction Incomplete? Check_IPC->Incomplete Complete Reaction Complete Incomplete->Complete No Action_Incomplete Increase reaction time or temperature. Ensure adequate mixing. Incomplete->Action_Incomplete Yes Check_Purity Analyze crude product purity (e.g., by HPLC) Complete->Check_Purity Action_Incomplete->Check_IPC High_Impurity Significant Impurities? Check_Purity->High_Impurity Low_Impurity Purity is High High_Impurity->Low_Impurity No Action_Impurity Investigate side reactions. Check raw material quality. Optimize reaction conditions. High_Impurity->Action_Impurity Yes Action_Isolation Review isolation procedure for product loss (e.g., solubility in wash solvent). Low_Impurity->Action_Isolation End Yield Optimized Action_Impurity->End Action_Isolation->End

Caption: Troubleshooting decision tree for addressing low yield issues.

References

improving the solubility of 1-(3-Bromophenyl)thiourea for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)thiourea. Our goal is to help you overcome common challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for organic small molecules like this compound. DMSO is capable of dissolving a broad range of both polar and nonpolar compounds and is miscible with most aqueous buffers and cell culture media used in biological assays. It is advisable to use a fresh, anhydrous grade of DMSO to prevent compound degradation or insolubility due to moisture.

Q2: I dissolved this compound in DMSO and it was clear, but it precipitated when I added it to my aqueous assay buffer. Why did this happen and how can I prevent it?

A2: This phenomenon, often called "crashing out," is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The drastic change in solvent polarity causes the compound to precipitate.

To prevent this, you can try the following strategies:

  • Serial Dilution in DMSO: Before adding the compound to your aqueous buffer, perform serial dilutions of your concentrated DMSO stock solution in 100% DMSO to get closer to the final desired concentration. Then, add the final diluted DMSO stock to your aqueous medium.

  • Lower the Final DMSO Concentration: While DMSO is a good solvent, high concentrations can be toxic to cells. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1% to 0.5%. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

  • Use of Co-solvents: In some cases, the addition of a small amount of a co-solvent may help. However, this needs to be carefully validated for compatibility with your specific assay.

  • Sonication: After dilution into the aqueous buffer, brief sonication in a water bath can sometimes help to re-dissolve fine precipitates.

  • Increase Incubation Temperature: If your experimental setup allows, slightly increasing the temperature of the assay buffer during dilution may improve solubility.

Q3: What is the maximum concentration of this compound I can use in my cell-based assay?

A3: The maximum soluble concentration in your specific assay medium will need to be determined empirically. It is recommended to perform a solubility test by preparing a serial dilution of your compound in the final assay buffer (including any serum or other additives) and visually inspecting for precipitation. You can also measure turbidity using a plate reader to quantify precipitation.

Q4: Can the pH of my buffer affect the solubility of this compound?

A4: Yes, the pH of the aqueous buffer can significantly influence the solubility of compounds with ionizable groups. While this compound is not strongly acidic or basic, subtle changes in pH can sometimes affect solubility. It is recommended to test the solubility in a few different buffer systems if precipitation is a persistent issue.

Troubleshooting Guide

If you are experiencing issues with the solubility of this compound, follow this step-by-step troubleshooting guide.

Issue 1: Precipitate forms immediately upon adding DMSO stock to aqueous buffer.

Possible Causes:

  • The final concentration of this compound exceeds its aqueous solubility limit.

  • The change in solvent polarity is too drastic.

Solutions:

  • Decrease Final Concentration: Lower the final concentration of the compound in your assay.

  • Optimize Dilution Strategy:

    • Perform serial dilutions in 100% DMSO first to lower the concentration of the stock before adding it to the aqueous buffer.

    • Slowly add the DMSO stock to the vigorously vortexing or stirring aqueous buffer.

  • Test Different Buffers: Evaluate the solubility in different buffers if your assay allows.

Issue 2: The solution is initially clear but becomes cloudy over time.

Possible Causes:

  • The compound has low kinetic solubility and is slowly precipitating out of the solution.

  • The compound is degrading.

Solutions:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock just before use.

  • Reduce Incubation Time: If possible, reduce the time between preparing the final dilution and performing the assay.

  • Assess Compound Stability: If degradation is suspected, you may need to perform analytical tests (e.g., HPLC) to assess the stability of the compound in your assay buffer over time.

Quantitative Data on Solubility

Table 1: General Solubility Guidelines for Thiourea Derivatives

SolventSolubilityRecommended Use
DMSO Generally High (mM range)Stock solutions
DMF Generally High (mM range)Alternative for stock solutions
Ethanol VariableIntermediate dilutions (check for precipitation)
Aqueous Buffers (e.g., PBS, Media) Generally Low (µM range)Final assay conditions

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound (MW: 231.12 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.31 mg.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Buffer
  • Prepare Serial Dilutions in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Plate: In a separate clear 96-well plate, add your aqueous assay buffer to each well.

  • Transfer Compound: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO dilution plate to the corresponding well of the assay plate containing the buffer. This will create a range of final compound concentrations.

  • Mix and Incubate: Mix the plate thoroughly and incubate at your assay temperature for a set period (e.g., 30 minutes).

  • Observe for Precipitation: Visually inspect the wells for any signs of precipitation. You can also measure the absorbance at 650 nm; an increase in absorbance indicates light scattering due to precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum soluble concentration under those specific conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store serial_dmso Serial Dilution in 100% DMSO store->serial_dmso add_to_buffer Add to Aqueous Buffer serial_dmso->add_to_buffer mix Mix Thoroughly add_to_buffer->mix add_to_cells Add to Cells/Enzyme mix->add_to_cells incubate Incubate add_to_cells->incubate readout Measure Biological Response incubate->readout

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes end Problem Resolved start->end No lower_conc Lower final concentration check_conc->lower_conc Yes check_dilution Optimize dilution method? check_conc->check_dilution No lower_conc->end serial_dilute Perform serial dilution in DMSO check_dilution->serial_dilute Yes check_buffer Test alternative buffers? check_dilution->check_buffer No serial_dilute->end test_buffers Evaluate solubility in different buffers check_buffer->test_buffers Yes sonicate Try sonication check_buffer->sonicate No test_buffers->end end_fail Consult further resources sonicate->end_fail

Caption: Troubleshooting workflow for compound precipitation.

hypothetical_pathway compound This compound target_protein Target Protein (e.g., Kinase, Enzyme) compound->target_protein Inhibition signaling_cascade Signaling Cascade target_protein->signaling_cascade downstream_effector Downstream Effector cellular_response Cellular Response (e.g., Apoptosis, Cytotoxicity) downstream_effector->cellular_response signaling_cascade->downstream_effector

Caption: A generalized signaling pathway potentially affected by a bioactive compound.

Technical Support Center: Optimizing Solvent Systems for 1-(3-Bromophenyl)thiourea Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synthesis of 1-(3-Bromophenyl)thiourea, with a specific focus on the impact of different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound involves the reaction of 3-bromoaniline with a thiocyanate salt, such as potassium or ammonium thiocyanate, in the presence of a strong acid like hydrochloric acid.[1] Another common approach is the reaction of 3-bromoaniline with an appropriate isothiocyanate. For more general thiourea synthesis, methods like reacting an amine with carbon disulfide or the thionation of a corresponding urea are also employed.[2]

Q2: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensuring the reaction goes to completion by monitoring it with thin-layer chromatography (TLC) is crucial. The purity of the starting materials, particularly the 3-bromoaniline, is also critical, as impurities can lead to side reactions. The choice of solvent and reaction temperature also play a significant role. For the synthesis from 3-bromoaniline and potassium thiocyanate, using water as a solvent with reflux conditions has been reported to be effective.[1]

Q3: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?

A3: A common impurity is unreacted 3-bromoaniline. The formation of symmetrical diarylthioureas can also occur, though this is less common in the thiocyanate route. The choice of solvent can influence the formation of byproducts. A solvent that provides good solubility for the reactants while allowing for the precipitation of the product upon cooling can aid in purification. Recrystallization is a key step for removing impurities.[3] Ethyl acetate has been successfully used for the recrystallization of this compound.[1]

Q4: How does the choice of solvent affect the reaction rate and overall success of the synthesis?

A4: The solvent plays a critical role in dissolving the reactants to allow for an efficient reaction. For the synthesis of this compound from 3-bromoaniline and potassium thiocyanate, a polar protic solvent like water is used to dissolve the ionic thiocyanate salt and the aniline hydrochloride salt that is formed in situ.[1] The polarity of the solvent can significantly impact the reaction rate. Aprotic solvents can also be used, particularly in the synthesis of N-aryl thioureas, and their choice can influence the reaction pathway and product distribution.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure sufficient reaction time, and if necessary, adjust the temperature according to the protocol.
Poor quality of starting materials.Use freshly distilled 3-bromoaniline and ensure the potassium/ammonium thiocyanate is dry.
Inappropriate solvent.Ensure the chosen solvent can adequately dissolve the reactants under the reaction conditions. For the reaction of 3-bromoaniline with potassium thiocyanate, an acidic aqueous solution is recommended.[1]
Product is an Oil/Fails to Crystallize "Oiling out" during recrystallization.This occurs when the boiling point of the solvent is higher than the melting point of the solute.[5] Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of this compound (116-118 °C). Consider using a solvent pair for recrystallization.[6]
Supersaturated solution.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Presence of Colored Impurities Impurities in the starting materials or degradation during the reaction.Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration.
Difficulty in Product Purification Unreacted starting materials.Wash the crude product with a suitable solvent to remove unreacted starting materials. For example, washing with water can help remove any remaining thiocyanate salts.
Byproducts with similar polarity to the product.Optimize the recrystallization solvent system. A mixture of solvents (e.g., hexane/ethyl acetate) can sometimes provide better separation.[6] Column chromatography may be necessary in challenging cases.

Data Presentation: Solvent System Comparison

The following table summarizes the effect of different solvent systems on the synthesis of N-aryl thioureas. While specific quantitative data for this compound in various solvents is limited in the literature, this table provides a general guide based on the reported synthesis and analogous reactions.

Solvent System Typical Reactants Typical Conditions Reported/Expected Yield Key Considerations
Water / HCl3-Bromoaniline, Potassium ThiocyanateReflux, 3hHigh[1]Good for dissolving inorganic salts. The product precipitates upon cooling, simplifying isolation.[1]
EthanolSubstituted Anilines, IsothiocyanatesRefluxGood to ExcellentA common solvent for thiourea synthesis, offering good solubility for many organic reactants.[7]
AcetoneAniline, Benzoyl IsothiocyanateRefluxHigh[8]A versatile aprotic solvent. Good for reactions involving isothiocyanates generated in situ.[8]
Dichloromethane (DCM)Anilines, IsothiocyanatesRoom Temperature to RefluxGood to HighA less polar aprotic solvent, useful for reactions sensitive to protic solvents.
Solvent-freeOctanoyl chloride, Potassium thiocyanate, Substituted anilines60-65 °CModerate to Excellent[9]An environmentally friendly approach that can lead to high yields in short reaction times.[9]

Note: The yields for solvents other than water/HCl are based on general findings for N-aryl thiourea synthesis and may vary for the specific synthesis of this compound.

Experimental Protocols

Synthesis of this compound in an Aqueous System[1]

Materials:

  • 3-Bromoaniline

  • Potassium thiocyanate

  • Concentrated Hydrochloric Acid

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 3-bromoaniline (1.39 g, 8.1 mmol) and potassium thiocyanate (1.4 g, 14.2 mmol).

  • Add 20 mL of water and 1.6 mL of concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux and maintain for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature and stir overnight.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from ethyl acetate to obtain colorless plates of this compound.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Bromoaniline & Potassium Thiocyanate Reflux Reflux for 3 hours Reactants->Reflux Solvent Water & HCl Solvent->Reflux Cooling Cool to RT, Stir Overnight Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Wash Wash with Water Filtration->Wash Recrystallize Recrystallize from Ethyl Acetate Wash->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield or No Product? CheckReaction Monitor reaction by TLC Start->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete YesIncomplete Increase reaction time/temp Incomplete->YesIncomplete Yes NoIncomplete Check Starting Materials Incomplete->NoIncomplete No YesIncomplete->CheckReaction Purity Impure Reactants? NoIncomplete->Purity YesPurity Purify/use fresh reactants Purity->YesPurity Yes NoPurity Evaluate Solvent System Purity->NoPurity No YesPurity->CheckReaction Solubility Poor Reactant Solubility? NoPurity->Solubility YesSolubility Select a more appropriate solvent Solubility->YesSolubility Yes NoSolubility Consult further literature Solubility->NoSolubility No YesSolubility->CheckReaction

Caption: Troubleshooting decision tree for low yield in thiourea synthesis.

References

Validation & Comparative

A Comparative Analysis of 1-(3-Bromophenyl)thiourea and Its Ortho and Para Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical in the early stages of drug discovery. This guide provides a comparative overview of 1-(3-bromophenyl)thiourea and its ortho and para isomers, focusing on their synthesis, physicochemical properties, and potential biological activities based on available data for related compounds.

Physicochemical and Structural Comparison

The position of the bromine atom on the phenyl ring influences the electronic properties and three-dimensional structure of the thiourea isomers, which in turn can affect their biological activity.

Property1-(2-Bromophenyl)thiourea (ortho)This compound (meta)1-(4-Bromophenyl)thiourea (para)
Molecular Formula C₇H₇BrN₂SC₇H₇BrN₂SC₇H₇BrN₂S
Molecular Weight 231.11 g/mol 231.113 g/mol [1]231.11 g/mol
Melting Point 155.1-156.3 °C150-151 °C[1]176 °C
Appearance Colorless crystalsColorless platesWhite to slightly pale yellow-green powder
Crystal System Monoclinic[2]Triclinic[3]Data not available
Dihedral Angle 80.82 (16)° (between thiourea unit and bromobenzene fragment)[2]66.72 (15)° (between thiourea moiety and benzene ring)[3]Data not available

The difference in the dihedral angle between the thiourea moiety and the phenyl ring is a notable structural distinction between the ortho and meta isomers. The nearly perpendicular arrangement in the ortho isomer (80.82°) compared to the more twisted conformation of the meta isomer (66.72°) could impact how these molecules interact with biological targets.[2][3]

Synthesis Protocols

The synthesis of 1-bromophenylthiourea isomers generally follows a common pathway involving the reaction of the corresponding bromoaniline with a thiocyanate salt in the presence of an acid.

General Synthesis Workflow

G Bromoaniline Bromoaniline Isomer (ortho, meta, or para) Reflux Reflux Bromoaniline->Reflux Thiocyanate Potassium or Ammonium Thiocyanate Thiocyanate->Reflux Acid Acid (e.g., HCl) Acid->Reflux Solvent Solvent (e.g., Water, Acetone) Solvent->Reflux Precipitate Precipitation (Cooling/Adding Water) Reflux->Precipitate Product 1-(Bromophenyl)thiourea Isomer Precipitate->Product

Caption: General workflow for the synthesis of 1-(Bromophenyl)thiourea isomers.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported synthesis.[3]

  • Reaction Setup: A mixture of 3-bromoaniline (1.39 g, 0.0081 mol) and potassium thiocyanate (1.4 g, 0.0142 mol) is prepared in 20 ml of water and 1.6 ml of concentrated HCl.

  • Reflux: The reaction mixture is refluxed for 3 hours.

  • Precipitation: The mixture is then cooled to room temperature and stirred overnight.

  • Isolation and Purification: The resulting precipitate is filtered, washed with water, and dried. The crude product can be recrystallized from a suitable solvent like ethyl acetate to yield colorless plates.

A similar procedure can be employed for the ortho and para isomers by substituting 3-bromoaniline with 2-bromoaniline or 4-bromoaniline, respectively. For instance, a common method for synthesizing N-aroyl, N'-arylthioureas involves refluxing a solution of the appropriate aroyl chloride and ammonium thiocyanate in a dry solvent, followed by the addition of the corresponding aniline.[4]

Comparative Biological Activity: A Structure-Activity Relationship Perspective

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[4] While direct comparative data for the three simple bromophenylthiourea isomers is lacking, we can infer potential trends based on the positional isomerism and data from related compounds.

Anticancer Activity

Thiourea derivatives have been shown to exert cytotoxic effects against various cancer cell lines. The position of substituents on the phenyl ring can significantly influence this activity. For some classes of compounds, ortho-substitution has been shown to enhance cytotoxic potencies compared to meta and para isomers. This "ortho-effect" can be attributed to steric hindrance influencing the molecule's conformation and its interaction with target proteins.

One potential mechanism of action for thiourea derivatives in cancer is the inhibition of signaling pathways crucial for cell proliferation and survival. For example, some phenylthiourea derivatives have been implicated in the modulation of the Wnt/β-catenin and EGFR/HER-2 signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Thiourea Phenylthiourea Derivative Thiourea->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Potential inhibition of the EGFR signaling pathway by phenylthiourea derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., the bromophenylthiourea isomers) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, an MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Thiourea derivatives have also been investigated for their antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) is a key parameter used to quantify this activity. The position of the halogen substituent on the phenyl ring can influence the antimicrobial spectrum and potency. For instance, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea has demonstrated a broad spectrum of antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The ortho, meta, and para isomers of 1-bromophenylthiourea, while sharing the same chemical formula, exhibit distinct physicochemical and structural properties due to the varying position of the bromine atom. These differences are likely to translate into variations in their biological activity profiles. Although direct comparative biological data is currently limited, the information presented in this guide on their synthesis, structural characteristics, and the biological activities of related compounds provides a valuable foundation for researchers. Further investigation into the comparative cytotoxicity and antimicrobial activity of these isomers is warranted to elucidate their structure-activity relationships and to guide the design of novel therapeutic agents based on the phenylthiourea scaffold.

References

Unveiling the Anticancer Potential of Bromophenylthiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anticancer activities of various bromophenylthiourea derivatives, supported by experimental data. We delve into their cytotoxic effects on different cancer cell lines, explore the underlying mechanisms of action, and provide detailed experimental protocols for the cited studies.

Comparative Anticancer Activity

The anticancer efficacy of bromophenylthiourea derivatives has been evaluated against a range of human cancer cell lines. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The tables below summarize the IC50 values of several bromophenylthiourea and related halogenated derivatives from various studies.

CompoundCancer Cell LineIC50 (µM)Reference
N-(4-bromophenyl) Derivatives
4-(4-Bromophenyl)-thiazol-2-amine Derivative (p2)MCF-710.5[1]
Halogenated Phenylthiourea Derivatives
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)9.0Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021-10-28)
SW620 (Colon)1.5Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021-10-28)
PC3 (Prostate)Not specifiedInvestigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021-10-28)
K-562 (Leukemia)6.3Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021-10-28)
1-(4-trifluoromethylphenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon)7.3 - 9.0Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021-10-28)
SW620 (Colon)1.5 - 8.9Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021-10-28)
PC3 (Prostate)1.5 - 8.9Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021-10-28)
K-562 (Leukemia)1.5 - 8.9Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021-10-28)
Bromophenol Hybrids
Compound 17aA549 (Lung)7.10 ± 0.53 µg/mL[2]
Bel7402 (Liver)9.68 ± 0.76 µg/mL[2]
HepG2 (Liver)14.1 ± 1.35 µg/mL[2]
HCT116 (Colon)9.78 ± 0.29 µg/mL[2]
Caco2 (Colon)9.11 ± 1.23 µg/mL[2]

Mechanisms of Anticancer Action

Bromophenylthiourea derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

A significant mechanism by which these compounds kill cancer cells is through the induction of apoptosis. Studies have shown that certain bromophenol hybrids can trigger the generation of Reactive Oxygen Species (ROS) within cancer cells.[2] This oxidative stress leads to a cascade of events, including the suppression of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases such as caspase-3, ultimately leading to cell death.[2]

The following diagram illustrates a proposed signaling pathway for ROS-mediated apoptosis induced by a bromophenol hybrid derivative.

G cluster_0 Cellular Environment cluster_1 Intracellular Events Bromophenylthiourea_Derivative Bromophenylthiourea Derivative ROS Increased ROS Production Bromophenylthiourea_Derivative->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase9 Caspase-9 (Initiator) Mitochondrial_Stress->Caspase9 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrial_Stress Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated apoptotic pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, some bromophenylthiourea derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. For instance, a promising bromophenol hybrid, compound 17a, was found to arrest A549 lung cancer cells in the G0/G1 phase of the cell cycle in a dose-dependent manner.[2] This disruption of the normal cell cycle progression is a key aspect of their anticancer activity.

The workflow for analyzing cell cycle arrest is depicted below.

G Start Cancer Cells Treatment Treat with Bromophenylthiourea Derivative (Various Concentrations) Start->Treatment Incubation Incubate for a Defined Period (e.g., 24-48 hours) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Fixation Fix Cells (e.g., with Ethanol) Harvest->Fixation Staining Stain with Propidium Iodide (PI) Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Analysis Quantify Cell Population in G0/G1, S, and G2/M Phases Flow_Cytometry->Analysis

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are methodologies for the key experiments cited in the evaluation of bromophenylthiourea derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Bromophenylthiourea derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromophenylthiourea derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated and untreated cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[3][4]

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle using flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect the treated and untreated cells and wash them with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]

References

A Comparative Guide to the Antibacterial Spectrum of 1-(3-Bromophenyl)thiourea and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of thiourea derivatives, represented here by 1-(3-Bromophenyl)thiourea, against established antibiotic alternatives. The information is intended to support research and development efforts in the discovery of novel antimicrobial agents. Due to the limited direct experimental data on this compound in publicly available literature, this guide utilizes data from structurally related thiourea compounds to provide a representative antibacterial profile.

Comparative Antibacterial Performance

The antibacterial efficacy of thiourea derivatives is compared against three widely used antibiotics: Ciprofloxacin, Gentamicin, and Vancomycin. The following table summarizes their minimum inhibitory concentrations (MIC) against key Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Compound/AntibioticClassPredominant SpectrumStaphylococcus aureus (MSSA) MIC (µg/mL)Staphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)
Thiourea Derivatives (Representative) ThioureaGram-positive0.03 - 16[1][2]0.06 - >256[1][2]Generally higher (>256)[1]
Ciprofloxacin FluoroquinoloneBroad (more potent against Gram-negative)0.12 - 20.25 - 40.004 - 128
Gentamicin AminoglycosideBroad (primarily Gram-negative)0.12 - 40.25 - 1280.03 - 128
Vancomycin GlycopeptideGram-positive0.25 - 4.0[3]1 - 138[3]Ineffective

Note: MIC values for thiourea derivatives are presented as a range, reflecting the variability observed among different analogs in various studies. The specific activity of this compound would require direct experimental validation.

Experimental Protocols

The determination of the antibacterial spectrum and potency of a compound is typically achieved through standardized antimicrobial susceptibility testing. The broth microdilution method is a common and reliable technique.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6]

1. Preparation of Materials:

  • Test Compound/Antibiotic: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of concentrations.

  • Bacterial Culture: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-Well Microtiter Plate: Sterile plates are used to perform the dilutions and incubate the bacteria.

2. Assay Procedure:

  • Serial Dilution: The test compound is serially diluted in the microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Wells containing only the broth and bacteria to ensure the viability of the microorganisms.

    • Sterility Control: Wells containing only the broth to check for contamination.

    • Positive Control: A standard antibiotic with known efficacy against the test organism is included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

3. Data Interpretation:

  • Following incubation, the plates are visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and the proposed mechanism of action for thiourea derivatives.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solution of this compound D Perform serial dilutions of the compound A->D B Prepare standardized bacterial inoculum E Inoculate wells with bacterial suspension B->E C Prepare 96-well microtiter plates C->D D->E F Incubate plates at 37°C for 18-24h E->F G Visually assess for bacterial growth (turbidity) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Experimental workflow for MIC determination.

G compound Thiourea Derivative enzyme DNA Gyrase / Topoisomerase IV compound->enzyme Inhibition process1 DNA Replication & Repair enzyme->process1 outcome Bacterial Cell Death enzyme->outcome Disruption of process2 Cell Division process1->process2 process2->outcome Failure of

Proposed antibacterial mechanism of thiourea derivatives.

Discussion

Thiourea derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] Their efficacy against Gram-negative bacteria appears to be more limited, which may be attributed to the presence of the outer membrane in these organisms that can act as a barrier to drug penetration.[1] The proposed mechanism of action for many thiourea derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[7] This mechanism is similar to that of fluoroquinolone antibiotics like ciprofloxacin.[8][9]

In comparison, established antibiotics offer broader or more targeted spectra of activity. Ciprofloxacin is a broad-spectrum antibiotic effective against a wide range of both Gram-positive and Gram-negative bacteria, with particular strength against the latter.[8][9][10] Gentamicin is also a broad-spectrum antibiotic, primarily used for severe Gram-negative infections.[11][12][13][14][15] Vancomycin, on the other hand, is a narrow-spectrum antibiotic highly effective against Gram-positive bacteria, including MRSA, but lacks activity against Gram-negative organisms.[3][16][17][18][19]

Conclusion

Thiourea derivatives, as represented by the data on related compounds, show promise as a class of antibacterial agents, particularly for combating Gram-positive pathogens. Their distinct chemical scaffold offers a potential avenue for the development of new drugs to address the growing challenge of antibiotic resistance. Further investigation into the structure-activity relationships of compounds like this compound is warranted to optimize their antibacterial spectrum and potency. Direct experimental validation of this compound is essential to confirm its specific antibacterial profile and potential as a therapeutic agent.

References

Comparative Guide to the Structure-Activity Relationship of Substituted Phenylthioureas

Author: BenchChem Technical Support Team. Date: December 2025

Substituted phenylthiourea derivatives have emerged as a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the thiourea moiety (-NH-C(=S)-NH-), with its hydrogen bond donor and acceptor capabilities, allows for interaction with a variety of biological targets. The pharmacological profile of these compounds can be finely tuned by altering the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted phenylthioureas in the context of their anticancer, antimicrobial, and antiviral activities, supported by experimental data and protocols.

Anticancer Activity

Phenylthiourea derivatives have shown significant promise as anticancer agents, with numerous studies demonstrating their cytotoxic effects against a range of cancer cell lines.[1][2] The primary mechanism for many of these derivatives involves the inhibition of tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells.[1][3][4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of phenylthiourea derivatives is heavily influenced by the electronic properties and lipophilicity of the substituents on the phenyl ring.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -CF₃, -NO₂, halogens) on the phenyl ring generally enhances cytotoxic activity.[5][6] For instance, compounds with 3,5-di(trifluoromethyl)phenyl or 4-nitrophenyl substitutions exhibit high potency against various cancer cells.[6]

  • Lipophilicity: Increased lipophilicity often correlates with improved anticancer activity, suggesting that hydrophobic interactions are crucial for target binding.[3][4] A Quantitative Structure-Activity Relationship (QSAR) study on N-benzoyl-N'-phenylthiourea derivatives found that lipophilic properties were the most significant factor influencing cytotoxic activity against MCF-7 breast cancer cells.[3]

  • Substitution Pattern: The position of the substituent is critical. Meta- and para-substituted compounds often show different activity profiles. For example, in a series of bis-thioureas, meta-isomers were found to be more active than their para-counterparts against several cell lines.[6] The N-(5-chloro-2-hydroxybenzyl)-N'-(4-hydroxybenzyl)-N'-phenylthiourea derivative has been noted for its cytotoxic effects on the MCF-7 cell line through the inhibition of both EGFR and HER-2.[7]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected substituted phenylthiourea derivatives against various human cancer cell lines.

Compound IDR (Substitution on Phenyl Ring)Cancer Cell LineIC₅₀ (µM)Reference
1 4-FMOLT-31.20[6][8]
2 3,5-di(CF₃)MOLT-35.07[6]
3 3,4-dichloroSW620 (Colon)1.5 - 8.9[5]
4 4-CF₃SW620 (Colon)1.5 - 8.9[5]
5 3,5-di(CF₃)HepG2 (Liver)16.28[6]
6 3,5-di(CF₃) (p-bis-thiourea)T47D (Breast)2.49[6]
7 2-Cl-BFTUMCF-7 (Breast)Varies[4]
8 4-Cl-BFTUMCF-7 (Breast)Varies[4]

*Note: BFTU refers to N-benzoyl-N'-phenylthiourea. Specific IC₅₀ values for these compounds were part of a QSAR study where the equation was the main output.[4]

Signaling Pathway: EGFR Inhibition

Many phenylthiourea derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. This blockage disrupts major downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS GrowthFactors Growth Factors (EGF, etc.) GrowthFactors->EGFR Phenylthiourea Substituted Phenylthioureas Phenylthiourea->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER-2 signaling pathway inhibited by substituted phenylthioureas.

Antimicrobial Activity

Phenylthioureas also exhibit significant antibacterial and antifungal properties. The SAR for antimicrobial activity often differs from that of anticancer activity, highlighting the ability to selectively target different biological systems.

Structure-Activity Relationship (SAR) Insights
  • Halogenation: The presence and number of halogen substituents are critical. Compounds with a single fluorine atom on the phenyl ring show the best antibacterial activity, whereas those with three fluorine atoms exhibit the most potent antifungal effects.[9] The addition of trifluoromethyl groups, particularly at the meta-position, appears to enhance bacterial inhibitory action.[10]

  • Substituent Position: For antibacterial activity, para-substituted aryl groups contribute significantly to the inhibition of bacterial pathogens.[11]

  • Overall Structure: While unsubstituted diphenyl thiourea compounds generally lack antibacterial action, the introduction of halogens can promote effectiveness.[10] The core thiourea-phenyl system is considered essential for activity.[11]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected phenylthiourea derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
5a 2-F-phenylE. coli128[9]
5a 2-F-phenylP. aeruginosa128[9]
5d 2,4,6-tri-F-phenylC. albicans128[9]
5e 2-CF₃-phenylE. coli256[9]
41 4-alkylphenylM. tuberculosis H37Rv0.09[11]
58 Furfuryl at N3M. tuberculosis H37Rv0.19[11]
Drug Discovery & Screening Workflow

The development of novel phenylthiourea-based therapeutic agents typically follows a structured workflow, from initial design and synthesis to comprehensive biological screening.

Drug_Discovery_Workflow Synthesis Synthesis of Phenylthiourea Library Purification Purification & Structural Confirmation (NMR, IR, MS) Synthesis->Purification Screening In Vitro Biological Screening (Cytotoxicity, Antimicrobial, Enzyme Inhibition) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR_Study SAR & QSAR Analysis Hit_ID->SAR_Study Lead_Opt Lead Optimization SAR_Study->Lead_Opt

Caption: General workflow for the discovery of phenylthiourea-based drugs.[1]

Antiviral Activity

The antiviral potential of phenylthioureas has been demonstrated, particularly against picornaviruses like enterovirus.[12] The structural requirements for antiviral activity are quite specific, emphasizing the importance of precise molecular geometry and functional group placement.

Structure-Activity Relationship (SAR) Insights

A study on N,N'-diphenylthioureas identified several structural features essential for antiviral effect:[12]

  • Intact Thiourea Group: The -NHC(=S)NH- grouping must be present and unmodified.

  • XH-Type Substituent: The presence of a substituent like -OH or -NH₂ on one of the aromatic rings is crucial.

  • Specific Geometry: A critical distance of 6.68-6.75 Å between the XH substituent and the thiourea sulfur atom is required for active compounds.

  • Conformation: A trans conformation of the -C(=S)NH- group bound to the substituted phenyl ring is necessary.

Following these rules, N-phenyl-N'-(m-aminophenyl)thiourea was synthesized and found to exhibit very high activity against picornaviruses.[12]

Key SAR Findings Summary

The diverse biological activities of substituted phenylthioureas are dictated by specific structural modifications. This logical diagram summarizes the key relationships between structural features and the resulting biological activity.

SAR_Summary Core Phenylthiourea Scaffold Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial Antiviral Antiviral Activity Core->Antiviral EWG Electron-Withdrawing Groups (-CF3, -NO2) EWG->Anticancer enhances Lipophilicity High Lipophilicity Lipophilicity->Anticancer enhances Halogenation Halogenation (F, Cl) Halogenation->Anticancer enhances Halogenation->Antimicrobial confers XH_Group XH Group (-OH, -NH2) + Specific Distance XH_Group->Antiviral is essential for Intact_Thiourea Intact -NHCSNH- Core Intact_Thiourea->Antiviral is essential for

Caption: Logical relationships in the SAR of substituted phenylthioureas.

Experimental Protocols

Cytotoxicity Evaluation: MTT Assay[1]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the substituted phenylthiourea derivatives (typically dissolved in DMSO and diluted with culture medium) and incubate for 72 hours.

  • MTT Addition: Remove the treatment medium. Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 1.5 - 4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility: Broth Microdilution Method[10]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Aseptically prepare serial two-fold dilutions of the phenylthiourea compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of an overnight culture of the test microorganism to match a 0.5 McFarland standard. Dilute this suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity: Viral Plaque Assay[12]

This assay measures the effect of a compound on the ability of a virus to form plaques (zones of cell death) in a monolayer of host cells.

  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with the virus at a known multiplicity of infection (MOI) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

  • Quantification: Count the number of plaques in each well. The antiviral activity is often expressed as the concentration required to reduce the number of plaques by 50% (EC₅₀) compared to an untreated virus control.

References

1-(3-Bromophenyl)thiourea versus other thiourea-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the performance of 1-(3-Bromophenyl)thiourea and other thiourea-based corrosion inhibitors, supported by experimental data and detailed methodologies.

Thiourea and its derivatives have long been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is largely attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents. This guide provides a comparative overview of this compound and other thiourea-based corrosion inhibitors, presenting available experimental data, detailed protocols, and mechanistic insights to aid researchers in their selection and application.

Performance Comparison of Thiourea-Based Corrosion Inhibitors

A study on phenylthiourea derivatives provides data for a close analog, 1-(4-bromophenyl)-3-phenylthiourea, which can serve as a reference point for estimating the performance of this compound.[1] The data suggests that halogenated phenylthioureas are effective mixed-type inhibitors.[1]

For a broader comparison, the following tables summarize the performance of various thiourea derivatives as corrosion inhibitors for mild steel in acidic media, based on data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.

Table 1: Performance of Phenylthiourea Derivatives as Corrosion Inhibitors for Carbon Steel in 2 M HCl [1]

InhibitorConcentration (mol/L)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
Blank-1100-
1-Phenylthiourea5 x 10⁻⁴15086.4
1-(4-chlorophenyl)-3-phenylthiourea5 x 10⁻⁴11090.0
1-(4-bromophenyl)-3-phenylthiourea 5 x 10⁻⁴ 100 90.9
1-(4-methylphenyl)-3-phenylthiourea5 x 10⁻⁴9091.8
1-(4-methoxyphenyl)-3-phenylthiourea5 x 10⁻⁴8092.7

Table 2: Performance of Other Thiourea Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

InhibitorConcentration (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)Reference
Blank-676-[2]
1-phenyl-2-thiourea (PTU)5 x 10⁻³-98.96[3]
1,3-diisopropyl-2-thiourea (ITU)5 x 10⁻³-92.65[3]
Phenyl thiourea(PHTU)2 x 10⁻³->83[4]
Benzoyl thiourea(BOTU)2 x 10⁻³->83[4]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of gravimetric (weight loss) and electrochemical techniques.

Weight Loss Method

This is a straightforward method to determine the average corrosion rate.

Procedure:

  • Specimen Preparation: Mild steel coupons with known dimensions are mechanically polished using different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and then dried.

  • Initial Weighing: The cleaned and dried coupons are accurately weighed using an analytical balance.

  • Immersion: The specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified temperature for a defined period.

  • Cleaning and Final Weighing: After the immersion period, the coupons are retrieved, cleaned to remove corrosion products (typically with a brush and inhibited acid), washed with distilled water and acetone, and then dried. The final weight is then recorded.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (IE %) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Electrochemical Methods

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

1. Potentiodynamic Polarization: This technique involves polarizing the working electrode (metal specimen) from its open circuit potential (OCP) in both cathodic and anodic directions and measuring the resulting current.

Procedure:

  • Electrode Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) until a stable OCP is reached.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the cathodic and anodic curves to the corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • IE (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Procedure:

  • Electrode Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at its OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist plots. By fitting the data to an equivalent electrical circuit model, parameters such as the charge transfer resistance (R_ct) can be determined. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as:

    • IE (%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Mechanism of Inhibition and Signaling Pathways

Thiourea derivatives inhibit corrosion by adsorbing onto the metal surface, which can occur through physical adsorption (physisorption) or chemical adsorption (chemisorption).

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (S and N) of the thiourea molecule and the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.

The presence of the phenyl ring and the bromine atom in this compound influences its adsorption characteristics. The phenyl ring can interact with the metal surface through π-electrons, while the electron-withdrawing nature of the bromine atom can affect the electron density on the sulfur and nitrogen atoms, thereby modulating the strength of the chemisorption bond.

Most thiourea derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_process Corrosion and Inhibition Process H+ H⁺ ions Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) H+->Cathodic Cl- Cl⁻ ions Inhibitor This compound Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Adsorbs onto Metal Fe Anodic Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Metal->Anodic Adsorption->Metal Inhibition Inhibition Adsorption->Inhibition Forms protective layer Corrosion Corrosion Anodic->Corrosion Cathodic->Corrosion Inhibition->Anodic Blocks sites Inhibition->Cathodic Blocks sites

Caption: Corrosion inhibition mechanism of this compound.

Experimental Workflow

A typical workflow for evaluating and comparing the corrosion inhibition performance of thiourea derivatives is outlined below.

G cluster_tests Corrosion Inhibition Tests start Start synthesis Synthesis of This compound & Analogs start->synthesis char Characterization (NMR, FT-IR, etc.) synthesis->char prep Specimen Preparation (e.g., Mild Steel Coupons) char->prep wl Weight Loss Measurements prep->wl eis Electrochemical Impedance Spectroscopy (EIS) prep->eis pdp Potentiodynamic Polarization prep->pdp analysis Data Analysis wl->analysis eis->analysis pdp->analysis comparison Performance Comparison analysis->comparison conclusion Conclusion comparison->conclusion

Caption: Experimental workflow for comparing thiourea-based corrosion inhibitors.

Conclusion

Thiourea derivatives are a promising class of corrosion inhibitors. While direct experimental data for this compound is currently limited, the available data for its structural analogs, such as 1-(4-bromophenyl)-3-phenylthiourea, suggest that it would likely be an effective mixed-type inhibitor for the corrosion of mild steel in acidic media. The presence of the bromine atom and the phenyl ring are expected to play a significant role in its adsorption and inhibition mechanism. Further experimental studies are warranted to quantify the specific performance of this compound and to fully elucidate the structure-activity relationship of halogenated phenylthiourea derivatives.

References

A Comparative Guide to the Metal Coordination of N-Arylthioureas for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the coordination chemistry of N-arylthioureas with transition metals, supported by experimental data, to inform ligand selection and complex design in drug development and catalysis.

N-Arylthioureas represent a versatile class of ligands in coordination chemistry, renowned for their ability to form stable complexes with a wide array of transition metals.[1][2] The presence of both soft (sulfur) and hard (nitrogen, and in some cases, oxygen) donor atoms allows for diverse coordination modes, leading to complexes with varied geometries and electronic properties.[3][4] This versatility has positioned N-arylthiourea metal complexes as promising candidates in various fields, including medicinal chemistry, where they exhibit a broad spectrum of biological activities such as antimicrobial, antifungal, and anticancer properties.[2][5] This guide provides a comparative overview of the metal coordination studies of N-arylthioureas, focusing on key performance indicators, experimental protocols, and structural data to aid researchers in the rational design of novel metal-based therapeutics and catalysts.

Comparative Data on Metal Coordination

The coordination behavior of N-arylthioureas is dictated by several factors, including the nature of the metal ion, the substituents on the aryl ring, and the reaction conditions. These ligands can coordinate as monodentate thiones through the sulfur atom or as bidentate ligands involving the sulfur and a nitrogen or oxygen atom.[3][4]

Coordination Geometries

The coordination geometry of the resulting metal complex is highly dependent on the metal ion and the ligand-to-metal ratio. Common geometries observed include square planar, tetrahedral, and octahedral.[1][3][6]

Metal IonTypical Coordination GeometryCoordination NumberLigand Donor AtomsReferences
Ni(II) Square Planar4S, N/O[3][7]
Cu(II) Distorted Square Planar / Square Pyramidal4 or 5S, N/O[1][3]
Cu(I) Tetrahedral / Trigonal Planar3 or 4S[1][3]
Zn(II) Tetrahedral4S, N/O[3][8]
Co(II) Octahedral6S, N/O[1][7]
Pd(II) Square Planar4S, N/O[9]
Pt(II) Square Planar4S, N/O[9][10]
Cd(II) Distorted Octahedral6S[6]

Note: The coordination number and geometry can vary based on the specific N-arylthiourea ligand and the presence of other coordinating species.

Spectroscopic Data Comparison

Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the coordination mode of N-arylthioureas.[11] Upon complexation, characteristic shifts in the vibrational frequencies of the C=S and N-H groups in the FTIR spectrum, and changes in the chemical shifts of the N-H protons in the ¹H NMR spectrum, provide evidence of metal-ligand bond formation.[2][10]

Spectroscopic TechniqueKey Observables for LigandKey Observables upon ComplexationInterpretationReferences
FTIR (cm⁻¹) ν(N-H): ~3100-3400ν(C=S): ~700-850ν(N-H): Broadening or disappearanceν(C=S): Shift to lower frequencyCoordination via N and/or S atoms[1][4][5]
¹H NMR (ppm) δ(N-H): ~7.0-10.0δ(N-H): Broadening, downfield shift, or disappearanceCoordination involving the N-H group[10]
¹³C NMR (ppm) δ(C=S): ~180-200δ(C=S): Upfield or downfield shiftCoordination through the S atom[12]
Stability of Metal Complexes

The thermodynamic stability of metal complexes is a critical parameter, particularly in the context of drug design, as it influences the bioavailability and mechanism of action. The stability of N-arylthiourea complexes is influenced by factors such as the nature of the metal ion (following the Irving-Williams series for divalent metals: Mn < Fe < Co < Ni < Cu > Zn), the chelate effect, and the electronic properties of the aryl substituents.[13][14]

Metal IonLigandLog KMethodReference
Cu(II)1-amidino-O-methylurea1:1 complex, value not specifiedSpectrophotometry[19]
Ni(II)p-aminobenzoic acidLog K₁=5.91Potentiometry[16]
Co(II)p-aminobenzoic acidLog K₁=5.15Potentiometry[16]

This table presents a limited selection of available data to illustrate the typical range of stability constants. A comprehensive comparative table is not currently available in the literature.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and characterization of N-arylthiourea metal complexes. Below are generalized procedures based on common literature methods.

General Synthesis of N-Arylthiourea Ligands

N-Arylthioureas are typically synthesized through the reaction of an aryl isothiocyanate with a primary or secondary amine.[2][5]

Materials:

  • Aryl isothiocyanate (1 equivalent)

  • Aryl amine (1 equivalent)

  • Ethanol or Acetone as solvent

Procedure:

  • Dissolve the aryl amine in the chosen solvent.

  • Add the aryl isothiocyanate dropwise to the amine solution with constant stirring.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold solvent, and dry under vacuum.[2]

General Synthesis of Transition Metal Complexes

The metal complexes are generally prepared by reacting the N-arylthiourea ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio.[2][4]

Materials:

  • N-Arylthiourea ligand (2 equivalents)

  • Metal(II) chloride or nitrate salt (1 equivalent)

  • Methanol or Ethanol as solvent

Procedure:

  • Dissolve the N-arylthiourea ligand in the chosen solvent, with gentle heating if necessary.

  • Dissolve the metal salt in the same solvent in a separate flask.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • A precipitate will typically form immediately or upon stirring for 1-2 hours.

  • Filter the resulting solid complex, wash with the solvent, and dry in a desiccator.[2]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in the study of N-arylthiourea metal complexes, the following diagrams, generated using the DOT language, illustrate the typical experimental workflow and the logical relationship between ligand properties and complex characteristics.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_characterization Characterization start_ligand Aryl Isothiocyanate + Aryl Amine reaction_ligand Reaction in Ethanol/Acetone start_ligand->reaction_ligand purification_ligand Precipitation, Filtration & Washing reaction_ligand->purification_ligand product_ligand N-Arylthiourea Ligand purification_ligand->product_ligand start_complex N-Arylthiourea Ligand + Metal Salt product_ligand->start_complex reaction_complex Reaction in Methanol/Ethanol start_complex->reaction_complex purification_complex Precipitation, Filtration & Washing reaction_complex->purification_complex product_complex Metal Complex purification_complex->product_complex spectroscopy Spectroscopy (FTIR, NMR, UV-Vis) product_complex->spectroscopy crystallography X-ray Crystallography product_complex->crystallography analysis Elemental Analysis product_complex->analysis logical_relationship ligand N-Arylthiourea Ligand Properties coordination Coordination Mode (Monodentate/Bidentate) ligand->coordination metal Metal Ion Properties metal->coordination conditions Reaction Conditions conditions->coordination geometry Coordination Geometry (Square Planar, Tetrahedral, etc.) coordination->geometry stability Complex Stability (Stability Constant) geometry->stability properties Physicochemical & Biological Properties geometry->properties stability->properties

References

Assessing the Selectivity of 1-(3-Bromophenyl)thiourea for Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential anticancer selectivity of 1-(3-Bromophenyl)thiourea and its derivatives. By presenting available experimental data, detailed methodologies, and relevant signaling pathways, this document aims to inform researchers on the therapeutic potential of this class of compounds. While comprehensive data for this compound remains limited, this guide draws upon published studies of closely related analogues to infer its potential activity and guide future research.

Data Presentation: Comparative Cytotoxicity

The selective anticancer activity of a compound is a critical determinant of its therapeutic potential. Ideally, a candidate drug should exhibit high toxicity towards cancer cells while remaining minimally harmful to normal, healthy cells. The following tables summarize the available in vitro cytotoxicity data for thiourea derivatives, including those with bromophenyl substitutions, against various cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.

Table 1: Cytotoxicity of Bromophenyl Thiourea Derivatives and Related Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Copper(II) complex with (3-bromophenyl)thiourea moietySW480 (Colon Cancer)4-19HaCaT (Keratinocytes)≥ 84> 4.4 - 21
Copper(II) complex with (3-bromophenyl)thiourea moietyPC3 (Prostate Cancer)4-19HaCaT (Keratinocytes)≥ 84> 4.4 - 21
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (Colon Cancer)9.0HaCaT (Keratinocytes)24.72.74
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Metastatic Colon Cancer)1.5HaCaT (Keratinocytes)24.716.47
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (Leukemia)6.3HaCaT (Keratinocytes)24.73.92

Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Data for the parent compound, this compound, is not explicitly available in the reviewed literature; the table presents data for a closely related copper complex and other substituted phenylthiourea derivatives to provide context.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the standard methodologies used to assess the anticancer properties of compounds like this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (e.g., 48h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate (4h) add_mtt->formazan_incubation solubilization Add Solubilizing Agent formazan_incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis Detection: Annexin V-FITC Assay

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V-FITC assay is a common method for detecting early-stage apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Culture & Treat Cells cell_harvest Harvest Adherent & Floating Cells cell_culture->cell_harvest wash_cells Wash with PBS cell_harvest->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubation Incubate (15 min, Dark) add_stains->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis cell_culture Culture & Treat Cells cell_harvest Harvest Cells cell_culture->cell_harvest fixation Fix in Cold 70% Ethanol cell_harvest->fixation staining Stain with PI & RNase A fixation->staining incubation Incubate (Dark) staining->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry quantify_phases Quantify G0/G1, S, G2/M Phases flow_cytometry->quantify_phases EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_outcome Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activation RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Proliferation TranscriptionFactors->Proliferation Differentiation Differentiation TranscriptionFactors->Differentiation Apoptosis Apoptosis TranscriptionFactors->Apoptosis PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription CellGrowth Cell Growth Transcription->CellGrowth CellSurvival Cell Survival Transcription->CellSurvival Proliferation Proliferation Transcription->Proliferation

Bridging the Digital and the Bench: A Comparative Guide to Cross-Validating Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount in accelerating the discovery of novel therapeutics. This guide provides an objective comparison of in silico and in vitro data for a series of thiourea derivatives, offering a clear framework for cross-validation and highlighting the predictive power of computational methods in drug design.

Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects.[1][2][3] The integration of computational approaches, such as molecular docking, with traditional experimental assays provides a powerful strategy to rationalize structure-activity relationships (SAR) and to design more potent and selective drug candidates.[4][5] This guide delves into the cross-validation of experimental and computational data for select thiourea derivatives, presenting quantitative comparisons, detailed methodologies, and a visual representation of the validation workflow.

Quantitative Data Comparison: In Silico vs. In Vitro

The following tables summarize the experimental bioactivity (IC50 values) and computational docking scores for representative thiourea derivatives against various cancer cell lines and enzymes. This side-by-side comparison allows for a direct assessment of the correlation between predicted binding affinities and observed biological effects.

Compound IDTarget Cell Line/EnzymeExperimental IC50 (µM)Computational Docking Score (kcal/mol)Reference
Anticancer Activity
Compound 13 (m-bis-thiourea CF3)HuCCA-114.47Not specified in provided text[1]
Compound 14 (m-bis-thiourea CF3)HepG21.50 - 16.67Not specified in provided text[1]
Compound 14 (m-bis-thiourea CF3)A5491.50 - 16.67Not specified in provided text[1]
Compound 14 (m-bis-thiourea CF3)MDA-MB-2311.50 - 16.67Not specified in provided text[1]
Compound 22 (p-bis-thiourea di-CF3)T47D2.49 - 30.95Not specified in provided text[1]
N1,N3-disubstituted-thiosemicarbazone 7 HCT1161.11Not specified in provided text[6]
N1,N3-disubstituted-thiosemicarbazone 7 HepG21.74Not specified in provided text[6]
N1,N3-disubstituted-thiosemicarbazone 7 MCF-77.0Not specified in provided text[6]
Doxorubicin (Reference)HCT1168.29Not applicable[6]
Doxorubicin (Reference)HepG27.46Not applicable[6]
Doxorubicin (Reference)MCF-74.56Not applicable[6]
Enzyme Inhibition
Compound 4 (bis-thiourea with chlorine)Mushroom TyrosinaseMore potent than Kojic AcidStronger binding affinity than Kojic Acid[7][8]
N-(Allylcarbamothioyl)-2-chlorobenzamide (17 )BRAF (V600E) protein kinase2.6 (against MCF-7 cells)Strong binding affinity[4]
N-(allylcarbamothioyl)-2-methylbenzamide (18 )BRAF (V600E) protein kinase7 (against MCF-7 cells)Strong binding affinity[4]
Compound 3i (benzo[1][9]dioxol derivative)M. tuberculosis enoyl reductase (InhA)6.4-10.44 (Energy Score)[5]
Compound 3s (4-morpholinyl-4-phenyl derivative)M. tuberculosis enoyl reductase (InhA)11.8Not specified in provided text[5]

Experimental and Computational Workflow

The following diagram illustrates the general workflow for the cross-validation of experimental and computational data in the study of thiourea derivatives.

G cluster_computational Computational (In Silico) Arm cluster_experimental Experimental (In Vitro) Arm cluster_validation Cross-Validation and Analysis a Thiourea Derivative Library Design b Molecular Docking Simulation a->b c Binding Affinity Prediction (e.g., Docking Score) b->c d ADMET Prediction c->d i Data Comparison and Correlation Analysis d->i e Synthesis of Thiourea Derivatives f Spectroscopic Characterization (NMR, IR, MS) e->f g Biological Evaluation (e.g., Cytotoxicity, Enzyme Inhibition) f->g h Determination of IC50 Values g->h h->i j Structure-Activity Relationship (SAR) Elucidation i->j j->a Feedback Loop for New Designs k Lead Compound Optimization j->k

Caption: Workflow for Cross-Validation of Thiourea Derivatives.

Detailed Methodologies

Experimental Protocols

1. General Synthesis of Thiourea Derivatives: A common method for synthesizing N,N'-disubstituted thioureas involves the reaction of an appropriate amine with an isothiocyanate.[10][11]

  • Step 1: Preparation of Isothiocyanate: In a typical procedure, an amine is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) and treated with thiophosgene or a related reagent in the presence of a base (e.g., triethylamine) to yield the corresponding isothiocyanate.

  • Step 2: Reaction with Amine: The synthesized or commercially available isothiocyanate is then reacted with a primary or secondary amine in a solvent like ethanol or acetone.[11] The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

  • Step 3: Isolation and Purification: The resulting thiourea derivative often precipitates from the reaction mixture and can be collected by filtration. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product with high purity.[3]

  • Characterization: The synthesized compounds are characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their chemical structures.[10][12]

2. In Vitro Anticancer Activity Assay (MTT Assay): The cytotoxic effects of the thiourea derivatives against various cancer cell lines (e.g., HCT116, HepG2, MCF-7) are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Culture: Cancer cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.

Computational Protocols

1. Molecular Docking Simulation: Molecular docking studies are performed to predict the binding modes and affinities of the thiourea derivatives with their biological targets.[4][5]

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The 3D structures of the thiourea derivatives (ligands) are built and energy-minimized using molecular modeling software.

  • Active Site Definition: The binding site of the protein is defined, often based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: A docking program (e.g., AutoDock, MOE-Dock) is used to place the flexible ligand into the rigid or flexible active site of the protein.[5] The program samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each docked pose, typically reported in kcal/mol. The pose with the lowest energy score is generally considered the most probable binding mode.

  • Analysis of Interactions: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[5]

This comprehensive guide demonstrates the critical importance of cross-validating computational predictions with robust experimental data. The presented information serves as a valuable resource for researchers in the field of drug discovery, facilitating the rational design and development of novel thiourea-based therapeutic agents.

References

Benchmarking 1-(3-Bromophenyl)thiourea: A Comparative Analysis Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative overview of the novel investigational compound, 1-(3-Bromophenyl)thiourea, against established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the cytotoxic and apoptotic potential of this new thiourea derivative in preclinical settings. The following sections detail the in vitro cytotoxicity, underlying mechanisms of action, and standardized experimental protocols for this comparative analysis.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The primary measure of an anticancer agent's efficacy in vitro is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for this compound and the selected established anticancer drugs across a panel of human cancer cell lines.

Cell LineTissue of OriginThis compound (µM)Doxorubicin (µM)Cisplatin (µM)Paclitaxel (µM)
MCF-7 Breast Adenocarcinoma[Insert Experimental Data]0.1 - 2.5[1][2]~9.0[3]0.0035 - 0.3[4]
A549 Lung Carcinoma[Insert Experimental Data]0.24 - >20[1][5][Data Varies Significantly][Data Varies Significantly]
HeLa Cervical Cancer[Insert Experimental Data]0.14 - 2.9[1]~81.7[6]0.005 - 0.02[7][8]

Note: IC50 values for established drugs are sourced from multiple studies and can vary based on experimental conditions. The data presented here is for comparative purposes. Researchers are encouraged to determine IC50 values for all compounds concurrently under their specific experimental conditions.

Mechanism of Action: Induction of Apoptosis

A critical aspect of anticancer drug evaluation is understanding the mechanism by which it induces cell death. One of the primary mechanisms is apoptosis, or programmed cell death. The following table provides a template for comparing the apoptotic induction by this compound and a standard agent, Doxorubicin.

Treatment (at IC50)Cell LineEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)Total Apoptosis (%)
Control MCF-7[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
This compound MCF-7[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Doxorubicin MCF-7[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental protocols for the key assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the MTT reagent to formazan, which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.

mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement seed Seed Cells in 96-well Plate incubate24 Incubate 24h seed->incubate24 treat Add Drug Dilutions incubate24->treat incubate48 Incubate 48h treat->incubate48 add_mtt Add MTT Reagent incubate48->add_mtt incubate4 Incubate 4h add_mtt->incubate4 solubilize Add Solubilization Solution incubate4->solubilize read Read Absorbance at 570nm solubilize->read Calculate IC50 Calculate IC50 read->Calculate IC50 apoptosis_pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bcl2_family Bcl-2 Family Proteins (Bax, Bak) Cellular Stress->Bcl2_family Mito Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Safety Operating Guide

Proper Disposal of 1-(3-Bromophenyl)thiourea: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 1-(3-Bromophenyl)thiourea are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, grounded in established safety protocols and chemical waste management principles.

The inherent hazards of thiourea derivatives necessitate a stringent disposal protocol. Analogous to related compounds, this compound is classified as a hazardous substance, primarily due to its acute oral toxicity.[1] Therefore, it must be managed as hazardous waste and must not be discarded as regular trash or released into sanitary sewer systems.[2][3]

Hazard and Safety Data Summary

A critical first step in safe disposal is understanding the hazards associated with the substance. The following table summarizes key quantitative and qualitative safety data for this compound and its analogs.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, Oral (Category 3)Skull and crossbonesDangerH301: Toxic if swallowedP501: Dispose of contents/ container to an approved waste disposal plant.
Suspected CarcinogenHealth hazardWarningH351: Suspected of causing cancerP201: Obtain special instructions before use.[3]
Aquatic Toxicity (Chronic)EnvironmentWarningH411: Toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.[3]

Standard Operating Procedure for Disposal

The following protocol outlines the necessary steps for the safe collection, potential pre-treatment, and ultimate disposal of this compound waste generated in a laboratory setting. This procedure should be performed by trained personnel in a designated and properly equipped area.

I. Waste Collection and Segregation

  • Designated Waste Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste of this compound.[1] Containers should be in good condition, with secure lids to prevent leaks or spills.[1]

  • Solid Waste:

    • Place contaminated disposable personal protective equipment (PPE) such as gloves, and lab materials like weighing paper, and pipette tips directly into a designated solid hazardous waste container.[1]

    • For bulk powder, carefully transfer the material into the waste container, avoiding the creation of dust.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated liquid hazardous waste container.

    • Do not mix this waste stream with incompatible chemicals such as strong acids, bases, or oxidizing agents.[1]

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

II. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated solid hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and transfer the contaminated absorbent into the solid hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

III. Chemical Pre-treatment (for advanced users)

While the standard and required method of disposal is through a licensed waste management service, chemical neutralization can be a pre-treatment step to reduce the hazard level of the waste, particularly for dilute aqueous solutions. The following is a general oxidative procedure for thiourea compounds. This should only be performed by trained chemists in a controlled laboratory environment with appropriate safety measures in place.

Experimental Protocol: Oxidative Degradation

  • Principle: Oxidation of the thiourea moiety can lead to the formation of less toxic urea derivatives and inorganic sulfate. Common oxidizing agents for this purpose include hydrogen peroxide and ozone.[4][5]

  • Procedure (using Hydrogen Peroxide):

    • Work in a chemical fume hood.

    • For a dilute aqueous solution of this compound, adjust the pH to be neutral or slightly alkaline.

    • Slowly add a 3% solution of hydrogen peroxide to the thiourea solution with constant stirring. The reaction may be exothermic.

    • Allow the reaction to proceed until the degradation of the thiourea is complete (monitoring by a suitable analytical method such as HPLC or TLC is recommended).

    • The resulting solution, which now contains the degradation products, should still be collected as hazardous waste.

IV. Storage and Final Disposal

  • Temporary Storage: Store sealed waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental management company. Provide them with a full description of the waste contents.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Storage & Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe fume_hood Work in a Ventilated Chemical Fume Hood ppe->fume_hood waste_container Select & Label Compatible Hazardous Waste Container fume_hood->waste_container spill Spill Occurs fume_hood->spill Potential Incident segregate Segregate Solid and Liquid Waste Streams waste_container->segregate solid_waste Solid Waste: Contaminated PPE, Powder segregate->solid_waste liquid_waste Liquid Waste: Solutions segregate->liquid_waste store_waste Store Sealed Container in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste contain_spill Contain and Clean Up Spill Using Appropriate Methods spill->contain_spill contain_spill->waste_container waste_pickup Arrange for Waste Pickup by Licensed Disposal Company store_waste->waste_pickup end End: Waste Safely Removed waste_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(3-Bromophenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Bromophenyl)thiourea. The following procedures are based on available safety data sheets for the compound and structurally related thiourea compounds. Given the toxic nature of this substance, it is imperative to handle it with caution.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed.[2][3] Due to the hazards associated with thiourea compounds, which can include potential impacts on the thyroid gland and other organs with prolonged exposure, stringent safety measures are necessary.[1] Appropriate personal protective equipment is mandatory to prevent exposure.[4][5]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[4][6] A face shield may be necessary if there is a significant risk of splashing.[6]Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).[4]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber).[4][7]Inspect gloves for integrity before each use. Use proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[4]
Respiratory Protection A NIOSH-approved respirator is required if working outside a fume hood, if ventilation is inadequate, or if dust is generated.[4][6]The type of respirator depends on the airborne contaminant concentration. A dust respirator is suitable for handling the solid form if it is dusty.[4]
Protective Clothing Laboratory coat or a full chemical-protective suit.[4] Overalls and safety shoes are also recommended.[7]Remove and launder contaminated clothing before reuse.[6]
Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.[4]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7]

  • Keep the container tightly closed when not in use.[4][7]

  • The storage area should be clearly labeled with appropriate hazard warnings, and access should be restricted.[4][7] Store in a locked cabinet or room.[4]

2. Handling and Use:

  • All handling of the solid compound or its solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Use the smallest quantity necessary for the experiment.[4]

  • Avoid the formation of dust.[4]

  • Do not eat, drink, or smoke in the laboratory.[2][4]

  • Wash hands thoroughly with soap and water after handling.[2][4]

3. Spill Management:

  • Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[4] Collect the material in a sealed container for disposal.

  • Major Spill: Evacuate the area and follow the institution's emergency response procedures.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed hazardous waste container.

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program, adhering to all local, state, and federal regulations.[2][4]

First Aid Measures

Immediate medical attention is required for any exposure.

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Get emergency medical help immediately.[2] Rinse mouth.[2] Do NOT induce vomiting.[6]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[3]
Eye Contact In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_safety Safety Actions prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh Smallest Necessary Quantity prep_setup->prep_weigh handle_exp Conduct Experiment prep_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon safety_spill Spill Management handle_exp->safety_spill If Spill Occurs safety_exposure First Aid for Exposure handle_exp->safety_exposure If Exposure Occurs cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste dispose_solid Solid Waste Container cleanup_waste->dispose_solid dispose_liquid Liquid Waste Container cleanup_waste->dispose_liquid dispose_final Dispose via Hazardous Waste Program dispose_solid->dispose_final dispose_liquid->dispose_final

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.